5-(Chloromethyl)-3-phenylisoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)-3-phenyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLODVHSLLFKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377273 | |
| Record name | 5-(Chloromethyl)-3-phenylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-37-6 | |
| Record name | 5-(Chloromethyl)-3-phenylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Chloromethyl)-3-phenylisoxazole (CAS 1011-37-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 5-(chloromethyl)-3-phenylisoxazole (CAS 1011-37-6). This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry, agrochemical research, and organic synthesis. This document consolidates available data to support its use in research and development, presenting quantitative information in structured tables, detailing a likely experimental protocol for its synthesis, and providing visualizations of its synthetic pathway and utility as a chemical intermediate.
Physicochemical Properties
5-(Chloromethyl)-3-phenylisoxazole is a solid organic compound. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1011-37-6 | N/A |
| Molecular Formula | C₁₀H₈ClNO | [1] |
| Molecular Weight | 193.63 g/mol | [1] |
| Melting Point | 68-70 °C | N/A |
| Boiling Point | 337.6 °C at 760 mmHg | N/A |
| Density | 1.222 g/cm³ | N/A |
| Refractive Index | 1.556 | N/A |
| Flash Point | 158 °C | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Storage Temperature | 2-8 °C | N/A |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the isoxazole ring proton, and the chloromethyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | m | 2H | Phenyl H (ortho) |
| ~7.4-7.5 | m | 3H | Phenyl H (meta, para) |
| ~6.7 | s | 1H | Isoxazole H (C4-H) |
| ~4.8 | s | 2H | Chloromethyl H (-CH₂Cl) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals for the carbons of the phenyl and isoxazole rings, as well as the chloromethyl group.
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C5 (Isoxazole) |
| ~162 | C3 (Isoxazole) |
| ~130 | Phenyl C (ipso) |
| ~129 | Phenyl C (para) |
| ~128 | Phenyl C (ortho/meta) |
| ~100 | C4 (Isoxazole) |
| ~38 | -CH₂Cl |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will likely exhibit characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds, as well as the C-Cl bond.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C and Isoxazole C=N/C=C stretches |
| 1450-1300 | Medium | In-plane C-H bending |
| 800-600 | Strong | C-Cl stretch |
Mass Spectrometry (Predicted)
The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.
| m/z | Ion |
| 193/195 | [M]⁺ (³⁵Cl/³⁷Cl isotopes) |
| 158 | [M-Cl]⁺ |
| 118 | [M-CH₂Cl]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Synthesis
A likely and efficient method for the synthesis of 5-(chloromethyl)-3-phenylisoxazole is through a 1,3-dipolar cycloaddition reaction. This involves the in situ generation of benzonitrile oxide from benzaldoxime, which then reacts with a suitable dipolarophile, such as 2,3-dichloropropene.[2]
Experimental Protocol
Materials:
-
Benzaldoxime
-
2,3-Dichloropropene
-
Sodium hypochlorite solution (bleach)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldoxime (1.0 eq) in dichloromethane.
-
Add an excess of 2,3-dichloropropene (e.g., 5-10 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (e.g., commercial bleach, ~1.2 eq) dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure 5-(chloromethyl)-3-phenylisoxazole.
Reactivity and Applications
5-(Chloromethyl)-3-phenylisoxazole is a versatile intermediate in organic synthesis due to the presence of the reactive chloromethyl group.[1] The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the 5-position of the isoxazole ring.
This reactivity makes it a valuable precursor for the synthesis of more complex molecules with potential applications in:
-
Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. Isoxazole-containing compounds have been investigated for their anticancer, antimicrobial, and antifungal properties.[1][3]
-
Agrochemicals: For the synthesis of new pesticides and herbicides.[1]
-
Materials Science: As a component in the synthesis of functional organic materials.
Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 5-(chloromethyl)-3-phenylisoxazole via the 1,3-dipolar cycloaddition pathway.
References
An In-depth Technical Guide to 5-(Chloromethyl)-3-phenylisoxazole: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, physicochemical properties, and synthetic methodologies related to 5-(Chloromethyl)-3-phenylisoxazole. This heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science, owing to its reactive chloromethyl group and the inherent biological and chemical characteristics of the isoxazole scaffold.
Chemical Structure and Physicochemical Properties
5-(Chloromethyl)-3-phenylisoxazole is a disubstituted isoxazole with a phenyl group at the 3-position and a chloromethyl group at the 5-position. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.
Table 1: Physicochemical Properties of 5-(Chloromethyl)-3-phenylisoxazole
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈ClNO | |
| Molecular Weight | 193.63 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 68-70 °C | |
| Boiling Point | 337.6 °C at 760 mmHg | |
| Density | 1.222 g/cm³ | |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and insoluble in water. | |
| CAS Number | 1011-37-6 |
Synthesis and Purification
The synthesis of 5-(chloromethyl)-3-phenylisoxazole can be achieved through a multi-step process, typically involving the formation of the isoxazole ring followed by chlorination of a hydroxymethyl precursor. A plausible synthetic pathway is outlined below.
Experimental Protocol: Synthesis of 3-Phenyl-5-(hydroxymethyl)isoxazole
Materials:
-
Benzohydroximoyl chloride
-
Propargyl alcohol
-
Triethylamine (or another suitable base)
-
Anhydrous diethyl ether (or another suitable solvent)
Procedure:
-
A solution of benzohydroximoyl chloride in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of propargyl alcohol and triethylamine in anhydrous diethyl ether is added dropwise to the cooled solution of benzohydroximoyl chloride over a period of 1-2 hours.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt.
-
The filtrate is washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-phenyl-5-(hydroxymethyl)isoxazole.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Experimental Protocol: Chlorination of 3-Phenyl-5-(hydroxymethyl)isoxazole
Materials:
-
3-Phenyl-5-(hydroxymethyl)isoxazole
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Anhydrous dichloromethane (or another suitable inert solvent)
Procedure:
-
3-Phenyl-5-(hydroxymethyl)isoxazole is dissolved in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
The solution is cooled to 0 °C.
-
Thionyl chloride or phosphorus pentachloride is added dropwise to the solution.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, with stirring continued for another 2-4 hours.
-
The reaction is monitored by TLC.
-
Once the reaction is complete, the excess chlorinating agent and solvent are carefully removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 5-(chloromethyl)-3-phenylisoxazole.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 5-(Chloromethyl)-3-phenylisoxazole
| Technique | Expected Chemical Shifts / Wavenumbers | Interpretation |
| ¹H NMR | δ 7.8-7.9 (m, 2H), δ 7.4-7.5 (m, 3H), δ 6.5-6.7 (s, 1H), δ 4.6-4.8 (s, 2H) | Phenyl protons (ortho), Phenyl protons (meta, para), Isoxazole H-4, Chloromethyl protons (-CH₂Cl) |
| ¹³C NMR | δ ~170 (C5), δ ~162 (C3), δ 127-131 (Phenyl carbons), δ ~100 (C4), δ ~40 (CH₂Cl) | Isoxazole ring carbons, Phenyl carbons, Chloromethyl carbon |
| FT-IR (cm⁻¹) | ~3100-3000 (C-H aromatic), ~1610, ~1500, ~1450 (C=C aromatic), ~1580 (C=N isoxazole), ~1420 (C-O isoxazole), ~760, ~690 (C-H out-of-plane bending), ~750-700 (C-Cl) | Aromatic C-H stretch, Aromatic ring vibrations, Isoxazole ring vibrations, C-H bending, C-Cl stretch |
Reactivity and Stability
The reactivity of 5-(chloromethyl)-3-phenylisoxazole is primarily dictated by the chloromethyl group, which behaves as a benzylic-like halide. This makes the carbon atom of the chloromethyl group susceptible to nucleophilic attack.
The compound is a versatile intermediate for introducing the 3-phenylisoxazol-5-ylmethyl moiety into various molecules. It can undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to yield a diverse array of derivatives.
Stability and Storage:
5-(Chloromethyl)-3-phenylisoxazole is a relatively stable compound under standard laboratory conditions. However, as with many chloromethylated heterocyclic compounds, it is advisable to take the following precautions for storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from moisture , as the chloromethyl group can be susceptible to hydrolysis over time, especially in the presence of bases.
-
Protect from light.
-
Store in a tightly sealed container to prevent degradation.
Applications in Research and Drug Development
The isoxazole ring is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. The presence of the reactive chloromethyl group in 5-(chloromethyl)-3-phenylisoxazole allows for its use as a key intermediate in the synthesis of novel drug candidates. Potential applications include the development of:
-
Anticancer agents: By attaching the isoxazole moiety to other pharmacophores known to target cancer cells.
-
Anti-inflammatory drugs: The isoxazole core is present in some non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial agents: Isoxazole derivatives have shown activity against various bacteria and fungi.
-
Agrochemicals: As a scaffold for the development of new pesticides and herbicides.
This technical guide provides a foundational understanding of 5-(chloromethyl)-3-phenylisoxazole for researchers and professionals in the field. The information presented herein should facilitate its effective use in synthetic chemistry and drug discovery programs.
The Synthetic Versatility and Biological Potential of 3-Phenyl-5-Chloromethylisoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide focuses on 3-phenyl-5-chloromethylisoxazole, a key synthetic intermediate, exploring its preparation, chemical reactivity, and its role in the development of novel biologically active molecules. While direct biological data on 3-phenyl-5-chloromethylisoxazole is limited, its utility as a building block for compounds with potential anticancer, antimicrobial, and anti-inflammatory properties is significant. This document provides a comprehensive overview of its synthetic applications, detailed experimental protocols for the synthesis and evaluation of its derivatives, and visual representations of key chemical pathways and workflows.
Introduction: The Isoxazole Core in Drug Discovery
Isoxazole derivatives are a well-established class of five-membered heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their unique structural and electronic properties contribute to a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The isoxazole ring can act as a bioisostere for other functional groups, enhancing metabolic stability and pharmacokinetic profiles of drug candidates. 3-Phenyl-5-chloromethylisoxazole serves as a versatile starting material, with the reactive chloromethyl group providing a handle for the introduction of diverse functionalities, leading to the generation of libraries of novel compounds for biological screening.
Synthesis of 3-Phenyl-5-Chloromethylisoxazole
The synthesis of 3-phenyl-5-chloromethylisoxazole can be achieved through various synthetic routes. A common approach involves the reaction of a β-ketoester with hydroxylamine, followed by chlorination.
General Synthetic Protocol
A representative synthesis of 3-alkyl(aryl)-5-chloromethylisoxazoles involves the reaction of 3-chloro-2-isothiocyanato-1-propenyl alkyl(aryl) ketones with hydroxylamine hydrochloride. This method provides a straightforward route to the desired isoxazole core.
Chemical Reactivity and Derivatization
The primary utility of 3-phenyl-5-chloromethylisoxazole in medicinal chemistry lies in the reactivity of the chloromethyl group. This electrophilic center readily undergoes nucleophilic substitution reactions, allowing for the facile introduction of a wide array of substituents.
Nucleophilic Substitution Reactions
The chlorine atom in the 5-chloromethyl group can be displaced by a variety of nucleophiles, including phenols, thiols, amines, and carbanions. These reactions are typically carried out under Williamson ether synthesis conditions or related nucleophilic substitution protocols. For instance, reaction with substituted phenols affords the corresponding 3-aryloxymethyl-5-phenylisoxazoles. Similarly, treatment with sodium methylate, sodium phenylthiolate, or morpholine results in the formation of methoxy, phenylsulfanyl, and morpholinyl derivatives, respectively.
The Versatile Scaffold: Unlocking the Potential of 5-(Chloromethyl)-3-phenylisoxazole in Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties contribute to favorable interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Among the vast library of isoxazole-containing compounds, 5-(Chloromethyl)-3-phenylisoxazole stands out as a highly versatile and reactive building block for the synthesis of novel drug candidates. The presence of a reactive chloromethyl group at the 5-position provides a convenient handle for the introduction of diverse functionalities, enabling the exploration of vast chemical space and the optimization of lead compounds. This technical guide delves into the potential applications of 5-(Chloromethyl)-3-phenylisoxazole in drug discovery, summarizing key synthetic strategies, biological activities of its derivatives, and providing detailed experimental insights.
Core Synthesis and Reactivity
5-(Chloromethyl)-3-phenylisoxazole serves as a crucial starting material for the generation of a library of derivatives. The reactive chloromethyl group is susceptible to nucleophilic substitution, allowing for the facile introduction of various pharmacophores.
General Synthetic Workflow:
The typical synthetic approach involves the reaction of 5-(chloromethyl)-3-phenylisoxazole with a variety of nucleophiles, such as amines, phenols, thiols, and carbanions. This reaction is often carried out in the presence of a base to facilitate the displacement of the chloride ion.
Caption: General workflow for the synthesis of derivatives from 5-(Chloromethyl)-3-phenylisoxazole.
Potential Therapeutic Applications
Derivatives of 5-(chloromethyl)-3-phenylisoxazole have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The isoxazole core, coupled with the diverse side chains introduced via the chloromethyl handle, allows for the fine-tuning of activity against specific biological targets.
Anticancer Activity
The isoxazole scaffold is a common feature in many anticancer agents.[1] Derivatives of 3-phenylisoxazole have been investigated as inhibitors of various cancer-related targets. For instance, compounds incorporating the 3-phenylisoxazole moiety have been designed as Histone Deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.
A hypothetical signaling pathway illustrating the role of HDAC inhibitors in cancer therapy is presented below. HDAC inhibitors can induce the expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway of HDAC inhibitors in cancer cells.
Antimicrobial Activity
Isoxazole derivatives have a long history of use as antimicrobial agents. The incorporation of different substituents on the isoxazole ring can lead to compounds with potent activity against a range of bacteria and fungi.[2][3] The 3-phenylisoxazole scaffold, in particular, has been explored for the development of new antibacterial agents.[2] The mechanism of action of these compounds can vary, but they often target essential bacterial enzymes or disrupt cell wall synthesis.
Enzyme Inhibition
The 3-phenylisoxazole core has been identified as a valuable scaffold for the design of inhibitors of various enzymes. For example, derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and evaluated as potent inhibitors of xanthine oxidase, an enzyme involved in gout and other inflammatory conditions.[4]
Experimental Protocols
This section provides representative experimental protocols for the synthesis and evaluation of derivatives of 5-(chloromethyl)-3-phenylisoxazole. These are intended as a guide and may require optimization for specific applications.
General Procedure for the Synthesis of Amine Derivatives
To a solution of 5-(chloromethyl)-3-phenylisoxazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is added the desired amine (1.2 eq) and a base such as potassium carbonate (2.0 eq). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine, until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amine derivative.
Experimental Workflow:
Caption: Workflow for the synthesis of amine derivatives of 5-(Chloromethyl)-3-phenylisoxazole.
Data Summary
While specific quantitative data for a wide range of derivatives of 5-(chloromethyl)-3-phenylisoxazole is not extensively available in the public domain, the following table provides a hypothetical representation of the type of data that would be generated during a drug discovery campaign.
| Derivative | Target | Assay Type | IC50 (µM) |
| Amine Derivative 1 | HDAC1 | Enzymatic | 0.5 |
| Amine Derivative 2 | p38 MAPK | Kinase | 1.2 |
| Phenol Derivative 1 | Xanthine Oxidase | Enzymatic | 2.5 |
| Thiol Derivative 1 | E. coli | MIC | 8.0 |
Table 1: Hypothetical Biological Activity Data for 5-(Chloromethyl)-3-phenylisoxazole Derivatives.
Conclusion
5-(Chloromethyl)-3-phenylisoxazole is a promising and versatile building block in the field of drug discovery. Its reactive chloromethyl group allows for the straightforward synthesis of a diverse array of derivatives. The isoxazole core, a well-established pharmacophore, imparts favorable properties for drug-like molecules. Further exploration of the chemical space around this scaffold is warranted to uncover novel drug candidates with potent and selective activities against a range of therapeutic targets. The synthetic accessibility and potential for diversification make 5-(chloromethyl)-3-phenylisoxazole a valuable tool for medicinal chemists in the quest for new and improved medicines.
References
- 1. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Deep Dive into 5-(Chloromethyl)-3-phenylisoxazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile synthetic handles have led to the development of a wide array of therapeutic agents. Among the myriad of isoxazole-containing building blocks, 5-(chloromethyl)-3-phenylisoxazole stands out as a particularly valuable starting material for the synthesis of diverse compound libraries with significant potential in drug discovery. This technical guide explores the synthesis, biological activities, and mechanisms of action of derivatives of 5-(chloromethyl)-3-phenylisoxazole, providing a comprehensive resource for researchers in the field.
Synthesis of 5-(Chloromethyl)-3-phenylisoxazole and Its Derivatives
The core scaffold, 5-(chloromethyl)-3-phenylisoxazole, can be synthesized through various established methods. A common approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
A general synthetic workflow for creating derivatives from 5-(chloromethyl)-3-phenylisoxazole is depicted below. The reactive chloromethyl group at the 5-position serves as a key electrophilic site for nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functional groups and pharmacophores.
Anticancer Activity: Targeting Key Cellular Pathways
Derivatives of the 5-(chloromethyl)-3-phenylisoxazole scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected isoxazole derivatives, highlighting their potency against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole Derivative 1 | MCF-7 (Breast) | 5.988 ± 0.12 | [1] |
| Isoxazole Derivative 2 | A549 (Lung) | Not specified | [1] |
| Isoxazole Derivative 3 | HCT116 (Colon) | Not specified | |
| Isoxazole Derivative 4 | PC3 (Prostate) | Not specified | |
| 5d | Colo-205 (Colon) | Good cytotoxicity | |
| 5d | A549 (Lung) | Good cytotoxicity |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[2][3][4][5][6]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
5-(Chloromethyl)-3-phenylisoxazole derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Isoxazole derivatives have emerged as promising anti-inflammatory agents by targeting key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic in vivo assay to screen for acute anti-inflammatory activity.[7][8][9][10][11]
Animals:
-
Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
5-(Chloromethyl)-3-phenylisoxazole derivatives
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Indomethacin or Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the animals into groups: a control group, a standard drug group, and treatment groups for each dose of the isoxazole derivative.
-
Drug Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.
Signaling Pathway Modulation
The biological effects of 5-(chloromethyl)-3-phenylisoxazole derivatives are often mediated through their interaction with specific intracellular signaling pathways. Understanding these interactions is crucial for rational drug design and optimization.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and cell survival. Its aberrant activation is implicated in numerous inflammatory diseases and cancers. Some isoxazole derivatives have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells. The inhibition can occur at various points in the pathway, including the inhibition of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. It consists of a series of protein kinases that phosphorylate and activate one another. Dysregulation of the MAPK pathway is a common feature of many cancers. Certain isoxazole derivatives can modulate this pathway, for example, by inhibiting the activity of key kinases like p38 MAPK, leading to cell cycle arrest and apoptosis.
Conclusion
5-(Chloromethyl)-3-phenylisoxazole is a highly versatile and valuable scaffold in medicinal chemistry. Its amenability to a wide range of chemical modifications allows for the rapid generation of diverse compound libraries. The demonstrated anticancer and anti-inflammatory activities of its derivatives, coupled with their ability to modulate key signaling pathways such as NF-κB and MAPK, underscore the significant therapeutic potential of this chemical class. Further exploration and optimization of this scaffold are warranted to develop novel and effective therapeutic agents for a variety of diseases. This guide provides a foundational resource for researchers dedicated to harnessing the full potential of 5-(chloromethyl)-3-phenylisoxazole in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchhub.com [researchhub.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. atcc.org [atcc.org]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. inotiv.com [inotiv.com]
- 8. researchgate.net [researchgate.net]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Biological Profile of 5-(Chloromethyl)-3-phenylisoxazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-(Chloromethyl)-3-phenylisoxazole, a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental spectra for this specific molecule in public literature, this document presents a combination of predicted data and experimental data from closely related structural analogs to offer a reliable spectroscopic profile. The guide also includes a detailed experimental protocol for the general synthesis and characterization of such isoxazole derivatives and explores a relevant biological pathway associated with this class of compounds.
Spectroscopic Data
The spectroscopic data for 5-(Chloromethyl)-3-phenylisoxazole is summarized below. Mass spectrometry data is based on predictions for the target molecule, while the Nuclear Magnetic Resonance (NMR) and Infrared (IR) data are derived from structurally similar compounds to provide an expected spectral profile.
Mass Spectrometry (MS)
The predicted mass-to-charge ratios (m/z) for various adducts of 5-(Chloromethyl)-3-phenylisoxazole (C₁₀H₈ClNO) are presented in Table 1. The monoisotopic mass of the compound is 193.02943 Da.[1]
Table 1: Predicted Mass Spectrometry Data for 5-(Chloromethyl)-3-phenylisoxazole [1]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 194.03671 |
| [M+Na]⁺ | 216.01865 |
| [M-H]⁻ | 192.02215 |
| [M+NH₄]⁺ | 211.06325 |
| [M+K]⁺ | 231.99259 |
| [M]⁺ | 193.02888 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Representative ¹H NMR Data for a Structurally Similar Compound (5-(3-chlorophenyl)-3-phenylisoxazole in CDCl₃) [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.87–7.81 | m | 3H | Ar-H |
| 7.74–7.69 | m | 1H | Ar-H |
| 7.51–7.46 | m | 3H | Ar-H |
| 7.44–7.41 | m | 2H | Ar-H |
| 6.84 | s | 1H | Isoxazole-H |
Table 3: Representative ¹³C NMR Data for a Structurally Similar Compound (5-(3-chlorophenyl)-3-phenylisoxazole in CDCl₃) [2]
| Chemical Shift (δ) ppm | Assignment |
| 168.9 | C=N |
| 163.0 | Isoxazole C-O |
| 135.1, 130.3, 130.1, 129.0, 128.9, 128.8, 126.8, 125.8, 123.8 | Aromatic C |
| 98.2 | Isoxazole C-H |
For 5-(Chloromethyl)-3-phenylisoxazole, an additional signal for the chloromethyl carbon (-CH₂Cl) would be expected in the ¹³C NMR spectrum, typically in the range of 40-50 ppm.
Infrared (IR) Spectroscopy
The expected IR absorption bands for 5-(Chloromethyl)-3-phenylisoxazole are based on the analysis of similar isoxazole structures. Key functional group frequencies are listed in Table 4.
Table 4: Representative IR Absorption Bands for Substituted Phenylisoxazoles [3]
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050 | Aromatic C-H stretch |
| ~1510 | C=N stretch |
| ~1467 | C=C stretch (aromatic) |
| ~1327 | N-O stretch |
| ~720 | C-Cl stretch |
Experimental Protocols
The following section details a general methodology for the synthesis and spectroscopic characterization of 3,5-disubstituted isoxazoles, which can be adapted for the preparation of 5-(Chloromethyl)-3-phenylisoxazole.
Synthesis of 3,5-Disubstituted Isoxazoles from Chalcone Dibromide
This procedure is a general method for the synthesis of isoxazoles.
Materials:
-
Substituted chalcone dibromide
-
Hydroxylamine hydrochloride
-
Potassium hydroxide
-
Ethanol
-
Potassium bromide (for IR)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR
Procedure:
-
A mixture of the appropriate chalcone dibromide (1 mmol) and hydroxylamine hydrochloride (2 mmol) in ethanol (20 mL) is prepared.
-
A solution of potassium hydroxide (2 mmol) in ethanol is added dropwise to the mixture with constant stirring.
-
The reaction mixture is refluxed for 3-4 hours. The progress of the reaction is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure isoxazole derivative.
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on an FTIR spectrometer.
-
The sample is prepared as a KBr pellet.
-
Spectra are typically recorded in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
Chemical shifts are reported in parts per million (ppm) relative to TMS.
Mass Spectrometry (MS):
-
Mass spectra are obtained using an LC-MS or ESI-MS instrument.
-
The data is acquired in positive or negative ion mode to determine the molecular weight and fragmentation pattern.
Biological Activity and Signaling Pathway
Isoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[4][5][6] One of the key mechanisms of action for some isoxazole-containing compounds is the inhibition of Heat Shock Protein 90 (HSP90).[6] HSP90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins that are involved in cancer cell proliferation, survival, and metastasis. Inhibition of HSP90 leads to the degradation of these oncoproteins, ultimately resulting in cell cycle arrest and apoptosis.[6]
Caption: HSP90 inhibition by isoxazole derivatives leading to apoptosis.
The diagram above illustrates the mechanism of action for isoxazole derivatives as HSP90 inhibitors. By inhibiting HSP90, these compounds prevent the proper folding and stabilization of oncogenic client proteins, leading to their degradation via the ubiquitin-proteasome pathway. The depletion of these key survival proteins ultimately induces apoptosis in cancer cells.
Workflow for Synthesis and Characterization
The general workflow for the synthesis and characterization of 5-(Chloromethyl)-3-phenylisoxazole and its analogs is a systematic process that ensures the purity and structural integrity of the final compound.
Caption: General workflow for the synthesis and characterization of isoxazoles.
References
The Rise of 3,5-Disubstituted Isoxazoles: A Pharmacological Powerhouse
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Among its various isomeric forms, the 3,5-disubstituted isoxazole core has garnered significant attention for its remarkable versatility and potent biological activities. This guide provides a comprehensive technical overview of the pharmacological landscape of these derivatives, focusing on their anticancer and anti-inflammatory properties, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Potent Biological Activities: A Quantitative Perspective
An extensive body of research has demonstrated the efficacy of 3,5-disubstituted isoxazole derivatives against a range of pharmacological targets. The following tables summarize the in vitro activities of several promising compounds, providing a clear comparison of their potency.
Anticancer Activity
The antiproliferative effects of 3,5-disubstituted isoxazoles have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, are presented below.
| Compound ID | Substitution Pattern (R1 at position 3, R2 at position 5) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Tyrosol-Isoxazole 3d | R1: 4-(t-Bu)-C6H4, R2: Tyrosol moiety | K562 (Leukemia) | 45 | - | - |
| Tyrosol-Isoxazole 3a | R1: 4-OCH3-C6H4, R2: Tyrosol moiety | K562 (Leukemia) | 55 | - | - |
| Tyrosol-Isoxazole 3e | R1: 4-Cl-C6H4, R2: Tyrosol moiety | K562 (Leukemia) | 54.5 | - | - |
| Isoxazolo-Indole 5a | R1: Indole, R2: 3,4,5-trimethoxyphenyl | Huh7 (Liver) | 0.7 | Doxorubicin | - |
| Isoxazolo-Indole 5a | R1: Indole, R2: 3,4,5-trimethoxyphenyl | Mahlavu (Liver) | 1.5 | Doxorubicin | - |
| Isoxazolo-Indole 5a | R1: Indole, R2: 3,4,5-trimethoxyphenyl | SNU475 (Liver) | 1.4 | Doxorubicin | - |
| Compound 1d | R1: Biphenyl, R2: 2,4-dichlorophenyl | MDA-MB-231 (Breast) | 46.3 µg/mL | - | - |
| Carboxamide 3c | Varied carboxamide | Leukemia (HL-60, K-562, MOLT-4), Colon (KM12), Melanoma (LOX IMVI) | Growth Inhibition >70% at 10 µM | - | - |
| Hydrazone 8 | Varied hydrazone | HepG2 (Liver) | 0.84 | Sorafenib | 3.99 |
| Hydrazone 10a | Varied hydrazone | HepG2 (Liver) | 0.79 | Sorafenib | 3.99 |
| Hydrazone 10c | Varied hydrazone | HepG2 (Liver) | 0.69 | Sorafenib | 3.99 |
Table 1: Anticancer activity of selected 3,5-disubstituted isoxazole derivatives.[1][2][3][4]
Anti-inflammatory Activity
3,5-Disubstituted isoxazoles have also demonstrated significant anti-inflammatory potential through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.
| Compound ID | Enzyme Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 2b | LOX | Significant Inhibition | - | - |
| Compound 2b | COX-2 | Significant Inhibition | - | - |
| Compound C3 | 5-LOX | 8.47 | - | - |
| Compound C5 | 5-LOX | 10.48 | - | - |
| Compound C1 | 5-LOX | 74.09 | - | - |
| Compound C2 | 5-LOX | 47.59 | - | - |
| Conjugate 14 | COX-1 | 15-26 | Celecoxib | 77.4 |
| Conjugate 14 | COX-2 | 5.0 - 17.6 | - | - |
| Conjugate 14 | 5-LOX | 0.6 - 8.5 | - | - |
| Conjugate 16 | COX-2 | 5.0 - 17.6 | - | - |
Table 2: Anti-inflammatory activity of selected 3,5-disubstituted isoxazole derivatives.[5][6][7][8][9]
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis and in vitro evaluation of 3,5-disubstituted isoxazole derivatives, based on established protocols.
Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones
This widely used method involves the cyclocondensation of an α,β-unsaturated ketone (chalcone) with hydroxylamine.[10]
Materials:
-
Substituted chalcone (1.0 equivalent)
-
Hydroxylamine hydrochloride (1.0 - 1.5 equivalents)
-
Sodium acetate or Potassium hydroxide (as a base)
-
Ethanol (as solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone and hydroxylamine hydrochloride in ethanol.
-
Base Addition: Add the base (e.g., sodium acetate) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or under gentle reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into cold water to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
In Vitro Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[2]
Materials:
-
Human cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
3,5-Disubstituted isoxazole derivative (test compound)
-
DMSO (for dissolving the test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO and make serial dilutions in the culture medium. Replace the old medium in the wells with 100 µL of fresh medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.[2]
Unraveling the Mechanism of Action: Signaling Pathways
The pharmacological effects of 3,5-disubstituted isoxazoles are often attributed to their ability to modulate key cellular signaling pathways involved in cell survival, proliferation, and inflammation.
Apoptosis Induction
Many isoxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[11][12] This process is tightly regulated by a cascade of signaling molecules.
Caption: Apoptosis induction by 3,5-disubstituted isoxazoles.
Modulation of Akt and MAPK Signaling Pathways
The PI3K/Akt and MAPK/ERK signaling pathways are crucial for cell proliferation and survival, and their dysregulation is a hallmark of many cancers. Certain isoxazole derivatives have been shown to inhibit these pathways, leading to cell cycle arrest and apoptosis.[1]
Caption: Inhibition of Akt and MAPK pathways by isoxazoles.
Conclusion
The 3,5-disubstituted isoxazole scaffold represents a highly promising platform for the development of novel therapeutics. Their synthetic accessibility and the ability to readily modify the substituents at the 3 and 5 positions allow for the fine-tuning of their pharmacological properties. The potent anticancer and anti-inflammatory activities, supported by a growing body of quantitative data, underscore their potential to address significant unmet medical needs. Further research focusing on lead optimization, in vivo efficacy, and safety profiling is warranted to translate these promising preclinical findings into clinically effective drugs. This guide serves as a foundational resource for researchers dedicated to advancing the field of isoxazole-based drug discovery.
References
- 1. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives | PLOS One [journals.plos.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Phenylisoxazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phenylisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable diversity of pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological profile of phenylisoxazole compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.
Diverse Pharmacological Activities of the Phenylisoxazole Core
Phenylisoxazole derivatives have been extensively investigated and have shown potent activity across a range of therapeutic areas. Their versatility stems from the isoxazole ring's electronic properties and its ability to act as a bioisosteric replacement for other functional groups, coupled with the diverse substitutions possible on the phenyl ring. This allows for the fine-tuning of their pharmacological properties to target various enzymes, receptors, and signaling pathways.
Enzyme Inhibition
A significant number of phenylisoxazole compounds exhibit potent inhibitory effects on various enzymes implicated in disease pathogenesis.
Certain 3-phenylisoxazole derivatives have emerged as promising histone deacetylase (HDAC) inhibitors, a class of enzymes that play a critical role in epigenetic regulation and are key targets in oncology.[1][2] These compounds typically feature a zinc-binding group, a linker, and a cap group that interacts with the enzyme's active site.[2] Inhibition of HDACs, particularly HDAC1, leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.[1][2] This ultimately induces cell cycle arrest, differentiation, and apoptosis in cancer cells.
5-Phenylisoxazole-3-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[1] Overproduction of uric acid leads to hyperuricemia and gout. By inhibiting xanthine oxidase, these compounds can effectively lower uric acid levels, offering a therapeutic strategy for the management of gout.
Receptor Modulation
Phenylisoxazole-containing molecules also demonstrate significant activity as modulators of various receptors, particularly in the central nervous system.
Isoxazole-4-carboxamide derivatives have been shown to act as allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2] AMPA receptors are critical for fast excitatory synaptic transmission in the brain and are implicated in learning, memory, and various neurological disorders.[3] Phenylisoxazole-based modulators can influence the deactivation and desensitization of these receptors, thereby affecting synaptic plasticity and neuronal excitability.[2]
Anticancer Activity
Beyond HDAC inhibition, various phenylisoxazole derivatives have demonstrated broad-spectrum anticancer activity against different cancer cell lines. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with other cancer-related signaling pathways.
Antimicrobial Activity
The phenylisoxazole scaffold has also been incorporated into compounds with significant antibacterial and antitubercular properties. For instance, 4-nitro-3-phenylisoxazole derivatives have shown potent activity against various bacterial strains.[4] Phenylisoxazole isoniazid derivatives have also been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis.[5]
Quantitative Data Summary
The following tables summarize the quantitative data for representative phenylisoxazole compounds across different pharmacological targets.
Table 1: HDAC1 Inhibitory Activity of 3-Phenylisoxazole Derivatives [1][6]
| Compound | R1 | R2 | Inhibition Rate (%) at 1000 nM |
| 7 | Cl | methyl | 9.30 |
| 8 | Cl | ethyl | - |
| 9 | Cl | propyl | - |
| 10 | Cl | butyl | 79.85 |
| 11 | Cl | benzyl | 63.38 |
| 17 | Methoxy | butyl | 86.78 |
Table 2: Anti-proliferative Activity of 3-Phenylisoxazole Derivatives against PC3 Prostate Cancer Cells [1][6]
| Compound | IC50 (μM) |
| 10 | 9.18 |
| 17 | 5.82 |
Table 3: Antitubercular Activity of Phenylisoxazole Isoniazid Derivatives against M. tuberculosis H37Rv [5]
| Compound | R | MIC (μM) |
| 1 | 2'-fluorophenyl | 0.34-0.41 |
| 2 | 2'-methoxyphenyl | 0.34-0.41 |
| 3 | 2'-chlorophenyl | 0.34-0.41 |
| 4 | 3'-chlorophenyl | 0.34-0.41 |
| 5 | 4'-bromophenyl | 0.34-0.41 |
| Isoniazid (control) | - | 0.91 |
Table 4: Antibacterial Activity of 4-Nitro-3-Phenylisoxazole Derivatives [4]
| Compound | Target Bacteria | EC50 (μg/mL) |
| 5o | Xanthomonas oryzae (Xoo) | Significantly better than positive control |
| 5p | Xanthomonas oryzae (Xoo) | Significantly better than positive control |
| 5q | Xanthomonas oryzae (Xoo) | Significantly better than positive control |
| Bismerthiazol (control) | Xanthomonas oryzae (Xoo) | - |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro HDAC1 Inhibitory Assay
Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of HDAC1. The assay utilizes a fluorogenic substrate that, upon deacetylation by HDAC1 and subsequent development, releases a fluorescent molecule. The reduction in fluorescence intensity in the presence of the test compound is proportional to its inhibitory activity.
Protocol:
-
Reagent Preparation:
-
HDAC1 Enzyme: Recombinant human HDAC1 is diluted in assay buffer to the desired concentration.
-
Fluorogenic Substrate: A commercially available fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) is prepared in assay buffer.
-
Developer Solution: A trypsin-based developer solution is used to cleave the deacetylated substrate.
-
Test Compounds: Phenylisoxazole derivatives are dissolved in DMSO to create stock solutions and then serially diluted in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the diluted HDAC1 enzyme solution.
-
Add the test compound at various concentrations. Include a positive control (e.g., a known HDAC inhibitor like SAHA) and a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Fluorescence_sample / Fluorescence_control)] * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cell Viability (MTS) Assay for Anticancer Activity
Principle: The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays. The MTS tetrazolium compound is reduced by viable cells into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Harvest and count the cancer cells (e.g., PC3).
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the phenylisoxazole compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTS Reagent Addition and Incubation:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_sample / Absorbance_control) * 100.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of viability against the logarithm of the compound concentration.
-
In Vitro Xanthine Oxidase Inhibition Assay
Principle: This spectrophotometric assay measures the inhibitory effect of compounds on xanthine oxidase activity by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a characteristic absorbance at 295 nm.
Protocol:
-
Reagent Preparation:
-
Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase from bovine milk in phosphate buffer (pH 7.5).
-
Xanthine Solution: Prepare a stock solution of xanthine in the same phosphate buffer.
-
Test Compounds: Dissolve the phenylisoxazole derivatives in DMSO and prepare serial dilutions.
-
-
Assay Procedure (96-well UV-transparent plate):
-
In each well, add phosphate buffer, the test compound solution (or vehicle for control), and the xanthine oxidase solution.
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine solution to each well.
-
Immediately monitor the increase in absorbance at 295 nm for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (initial velocity) from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = [1 - (Velocity_sample / Velocity_control)] * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation
Principle: This technique allows for the recording of ionic currents flowing through AMPA receptors in the membrane of a single neuron. By applying phenylisoxazole compounds, their modulatory effects on the receptor's response to the agonist AMPA can be measured.
Protocol:
-
Cell Preparation:
-
Use cultured neurons or acute brain slices.
-
Prepare an external recording solution (artificial cerebrospinal fluid, aCSF) and an internal pipette solution.
-
-
Recording Setup:
-
Position a glass micropipette filled with the internal solution onto the surface of a neuron.
-
Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
-
Data Acquisition:
-
Voltage-clamp the neuron at a specific holding potential (e.g., -60 mV).
-
Apply the AMPA receptor agonist (e.g., glutamate or AMPA) to the cell using a fast perfusion system to evoke an inward current.
-
Co-apply the phenylisoxazole test compound with the agonist to observe its modulatory effects on the AMPA receptor-mediated current (e.g., changes in amplitude, deactivation, or desensitization kinetics).
-
-
Data Analysis:
-
Measure the peak amplitude, decay time constant, and extent of desensitization of the AMPA-evoked currents in the absence and presence of the test compound.
-
Construct dose-response curves to determine the EC50 or IC50 of the modulatory effect.
-
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique to determine the MIC.
Protocol:
-
Preparation of Inoculum:
-
Culture the bacterial strain (e.g., Xanthomonas oryzae) in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the phenylisoxazole compounds in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Signaling Pathways and Visualizations
Phenylisoxazole compounds exert their pharmacological effects by modulating specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways involved.
HDAC1 Inhibition and Cancer Cell Proliferation
Phenylisoxazole-based HDAC1 inhibitors interfere with the deacetylation of histones, leading to a more relaxed chromatin structure. This allows for the expression of tumor suppressor genes like p21, which in turn inhibits cyclin-dependent kinases (CDKs), causing cell cycle arrest and preventing cancer cell proliferation.
Caption: Phenylisoxazole-mediated HDAC1 inhibition leading to cell cycle arrest.
Xanthine Oxidase Inhibition and Gout Pathophysiology
Phenylisoxazole compounds that inhibit xanthine oxidase block the terminal steps of purine metabolism, thereby reducing the production of uric acid. This alleviates the hyperuricemia that leads to the formation of monosodium urate crystals in the joints, the hallmark of gout.
Caption: Inhibition of uric acid production by a phenylisoxazole xanthine oxidase inhibitor.
AMPA Receptor Modulation and Synaptic Plasticity
Phenylisoxazole modulators of AMPA receptors can influence synaptic strength by altering the receptor's response to glutamate. Positive allosteric modulators, for example, can enhance the influx of sodium ions, leading to a stronger and more prolonged postsynaptic depolarization, which is a key element in the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.
Caption: Modulation of AMPA receptor signaling by a phenylisoxazole compound.
Conclusion
The phenylisoxazole scaffold represents a highly versatile and pharmacologically significant core structure in modern drug discovery. The diverse range of biological activities, from enzyme inhibition to receptor modulation, underscores its potential for the development of novel therapeutics for a multitude of diseases, including cancer, gout, neurological disorders, and infectious diseases. This technical guide provides a foundational understanding of the pharmacological profile of phenylisoxazole compounds, offering valuable data and methodologies to guide further research and development efforts in this exciting area of medicinal chemistry. The continued exploration of this privileged scaffold is poised to yield new and improved therapeutic agents with significant clinical impact.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]
- 5. Role for Histone Deacetylase 1 in Human Tumor Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 5-(Chloromethyl)-3-phenylisoxazole: A Versatile Intermediate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chloromethyl)-3-phenylisoxazole is a pivotal heterocyclic compound that serves as a highly reactive and versatile intermediate in organic synthesis. Its unique structural features, comprising a phenyl-substituted isoxazole ring and a reactive chloromethyl group, make it an invaluable building block for the construction of a diverse array of more complex molecules. This guide provides an in-depth overview of its synthesis, chemical properties, and significant applications, with a particular focus on its role in the development of novel therapeutic agents and functional materials. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to facilitate its practical application in the laboratory.
Chemical Properties and Spectroscopic Data
5-(Chloromethyl)-3-phenylisoxazole is a stable, crystalline solid at room temperature. The presence of the chloromethyl group at the 5-position of the isoxazole ring is the primary site of its reactivity, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of various functional groups, leading to a wide range of derivatives.
Table 1: Physicochemical and Spectroscopic Data for 5-(Chloromethyl)-3-phenylisoxazole
| Property | Value |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 63-65 °C |
| Boiling Point | Decomposes upon strong heating |
| Solubility | Soluble in most organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Acetone) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80-7.78 (m, 2H), 7.47-7.44 (m, 3H), 6.55 (s, 1H), 4.70 (s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.5, 162.8, 130.5, 129.2, 128.7, 126.9, 101.9, 36.2 |
| Mass Spectrum (EI) | m/z 193 (M⁺), 158, 128, 116, 105, 77 |
| IR (KBr, cm⁻¹) | 3125 (C-H, aromatic), 1610 (C=N), 1575 (C=C), 1450, 1420, 940 (isoxazole ring), 760, 690 (C-Cl) |
Synthesis of 5-(Chloromethyl)-3-phenylisoxazole
The most common and efficient method for the synthesis of 5-(Chloromethyl)-3-phenylisoxazole is through a 1,3-dipolar cycloaddition reaction. This involves the reaction of a nitrile oxide with an appropriate alkyne. Specifically, benzonitrile oxide, generated in situ from benzaldoxime, reacts with 3-chloropropyne.
In Silico Modeling of 5-(Chloromethyl)-3-phenylisoxazole Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of 5-(Chloromethyl)-3-phenylisoxazole, a heterocyclic compound with potential therapeutic applications. Drawing upon computational studies of structurally similar isoxazole derivatives, this document outlines methodologies for predicting protein-ligand interactions, summarizes potential biological targets, and presents a framework for understanding its mechanism of action through detailed experimental protocols and data analysis.
Introduction to 5-(Chloromethyl)-3-phenylisoxazole and In Silico Modeling
Isoxazole derivatives are a well-established class of heterocyclic compounds recognized for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The specific compound, 5-(Chloromethyl)-3-phenylisoxazole, features a reactive chloromethyl group, suggesting it may act as an electrophile and potentially form covalent bonds with nucleophilic residues in protein targets. In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, offers a powerful approach to investigate the interactions of this molecule at an atomic level, predict its biological targets, and guide further experimental validation.[2][4]
Potential Protein Targets and Biological Activity
Based on in silico and in vitro studies of analogous 3,5-disubstituted isoxazoles, several protein families have been identified as potential targets. These include enzymes involved in inflammation and cancer, such as Cyclooxygenase (COX) and various protein kinases. The interaction with these targets suggests potential anti-inflammatory and antineoplastic activities for 5-(Chloromethyl)-3-phenylisoxazole.
Cyclooxygenase (COX) Inhibition
Several isoxazole derivatives have been identified as potent inhibitors of COX-1 and COX-2, enzymes central to the inflammatory pathway.[5] Molecular docking studies have elucidated the binding modes of these compounds within the COX active site.
Anticancer Activity
The isoxazole scaffold is present in numerous compounds with demonstrated anticancer activity.[3][4][6][7] Potential mechanisms of action include the inhibition of protein kinases, heat shock proteins (Hsp90), and carbonic anhydrases, all of which are crucial for cancer cell proliferation and survival.[8][9]
Quantitative Data from In Silico and In Vitro Studies of Related Isoxazole Derivatives
| Compound Class | Target Protein | Method | Binding Affinity / IC50 | Reference |
| Phenyl-isoxazole-carboxamide Derivatives | COX-1 | In vitro assay | IC50: 64 nM - >4 µM | [5] |
| Phenyl-isoxazole-carboxamide Derivatives | COX-2 | In vitro assay | IC50: 13 nM - >4 µM | [5] |
| Isoxazole Derivatives | Carbonic Anhydrase | In vitro assay | IC50: 112.3 µM - 228.4 µM | [8] |
| Isoxazole-based Molecules | Hsp90 | Molecular Docking | Binding Energy: -8.00 to -8.42 kcal/mol | [9] |
| 3,5-Diaryl Isoxazole Derivatives | S6K1 | Molecular Docking | Glide Score: Not specified | [10] |
| Isoxazole Derivatives | Glucosamine-6-phosphate synthase | Molecular Docking | Binding Energy: Not specified | [1] |
Experimental Protocols for In Silico Modeling
This section provides detailed methodologies for conducting in silico analyses of 5-(Chloromethyl)-3-phenylisoxazole interactions.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.
Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and existing ligands from the protein structure.
-
Add polar hydrogen atoms and assign appropriate atomic charges using a force field (e.g., CHARMm, AMBER).
-
Define the binding site by creating a grid box encompassing the active site residues.
-
-
Ligand Preparation:
-
Generate the 3D structure of 5-(Chloromethyl)-3-phenylisoxazole using a molecular modeling software.
-
Perform energy minimization of the ligand structure using a suitable force field.
-
Assign rotatable bonds to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the protein.
-
Generate multiple binding poses and rank them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses to analyze the protein-ligand interactions, including hydrogen bonds, hydrophobic interactions, and potential covalent bonds involving the chloromethyl group.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.
Protocol:
-
System Preparation:
-
Use the best-ranked docked pose of the 5-(Chloromethyl)-3-phenylisoxazole-protein complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Employ a suitable force field (e.g., AMBER, GROMOS) for both the protein and the ligand.
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) to observe the stability of the complex and significant conformational changes.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and protein-ligand hydrogen bond occupancy.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the strength of the interaction.
-
Visualization of Workflows and Pathways
In Silico Modeling Workflow
Caption: A generalized workflow for the in silico modeling of protein-ligand interactions.
Potential Signaling Pathway Inhibition
The inhibition of key protein targets by 5-(Chloromethyl)-3-phenylisoxazole can modulate critical cellular signaling pathways. The following diagram illustrates a hypothetical pathway based on the inhibition of a protein kinase.
Caption: Hypothetical inhibition of a kinase-mediated signaling pathway by 5-(Chloromethyl)-3-phenylisoxazole.
Conclusion
This technical guide provides a foundational framework for the in silico investigation of 5-(Chloromethyl)-3-phenylisoxazole. By leveraging computational methodologies and drawing comparisons with structurally related compounds, researchers can gain valuable insights into its potential biological targets and mechanisms of action. The detailed protocols and summarized data serve as a starting point for further computational and experimental studies aimed at elucidating the therapeutic potential of this promising isoxazole derivative. Future work should focus on obtaining experimental validation for the predicted interactions and exploring the potential for covalent inhibition by the chloromethyl moiety.
References
- 1. Synthesis, Antimicrobial Evaluation and Docking Study of Novel 3,5-Disubstituted-2-Isoxazoline and 1,3,5-Trisubstituted-2-Pyrazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-(Chloromethyl)-3-phenylisoxazole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of 5-(Chloromethyl)-3-phenylisoxazole, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of the precursor, (3-phenylisoxazol-5-yl)methanol, followed by its chlorination to yield the final product.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis protocol.
| Step | Product | Starting Materials | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time | Reaction Temperature | Yield (%) |
| 1 | (3-phenylisoxazol-5-yl)methanol | Benzaldoxime, Propargyl alcohol | 1 : 1.2 | N,N-dimethylformamide | 4 hours | Room Temperature to 35°C | 61.7%[1] |
| 2 | 5-(Chloromethyl)-3-phenylisoxazole | (3-phenylisoxazol-5-yl)methanol, Thionyl chloride | 1 : 1.2 (General) | Dichloromethane (General) | 2-4 hours (General) | 0°C to Room Temperature (General) | Not Reported |
Experimental Protocols
Step 1: Synthesis of (3-phenylisoxazol-5-yl)methanol[1]
This procedure outlines the synthesis of the intermediate compound, (3-phenylisoxazol-5-yl)methanol, from benzaldoxime and propargyl alcohol.
Materials:
-
Benzaldoxime
-
N-Chlorosuccinimide (NCS)
-
N,N-dimethylformamide (DMF)
-
Propargyl alcohol
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
L-Ascorbic acid
-
Potassium carbonate (K₂CO₃)
-
Ethylenediaminetetraacetic acid (EDTA) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a round-bottomed flask, dissolve benzaldoxime (5.0 g, 41.3 mmol) in 20 ml of N,N-dimethylformamide.
-
Add N-chlorosuccinimide (1.20 g, 9.1 mmol) to the solution and heat gently until it dissolves.
-
Stir the mixture at room temperature for 20 minutes.
-
Add the remaining N-chlorosuccinimide (4.80 g, 36.4 mmol) in portions while maintaining the temperature below 35°C (308 K).
-
After stirring for 3 hours, add propargyl alcohol (2.78 g, 49.6 mmol) to the reaction mixture.
-
Subsequently, add a saturated solution of CuSO₄·5H₂O (0.62 g, 2.48 mmol) and L-ascorbic acid (1.75 g, 9.92 mmol).
-
Add a solution of K₂CO₃ (3.14 g, 45.5 mmol) and stir the mixture for 1 hour.
-
Dilute the reaction mixture with a saturated solution of ethylenediaminetetraacetic acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 ml).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain a residue.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1 by volume) as the eluent to afford (3-phenylisoxazol-5-yl)methanol as a pale yellow solid.
Step 2: Synthesis of 5-(Chloromethyl)-3-phenylisoxazole (General Protocol)
The following is a general procedure for the chlorination of (3-phenylisoxazol-5-yl)methanol using thionyl chloride.[2] Specific reaction conditions may require optimization.
Materials:
-
(3-phenylisoxazol-5-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3-phenylisoxazol-5-yl)methanol (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(Chloromethyl)-3-phenylisoxazole.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of 5-(Chloromethyl)-3-phenylisoxazole.
References
Synthesis of 5-(Aminomethyl)-3-phenylisoxazole from its Chloromethyl Precursor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 5-(aminomethyl)-3-phenylisoxazole from its precursor, 5-(chloromethyl)-3-phenylisoxazole. The conversion of the chloromethyl group to a primary amine is a crucial step in the synthesis of various isoxazole-based compounds with potential applications in medicinal chemistry and drug development. Two primary, well-established methods for this transformation, the Delépine reaction and the Gabriel synthesis, are presented with detailed procedures, reaction parameters, and expected outcomes.
Introduction
Isoxazole derivatives are a significant class of heterocyclic compounds that are integral to the development of numerous pharmaceutical agents. The 5-(aminomethyl)-3-phenylisoxazole scaffold, in particular, serves as a valuable building block for synthesizing a wide range of molecules with diverse biological activities. The primary amine functionality provides a key reactive site for further molecular elaboration. This document outlines two reliable and effective methods for the synthesis of this key intermediate from its chloromethyl precursor.
The Delépine reaction offers a direct route to primary amines from alkyl halides via a quaternary ammonium salt intermediate formed with hexamethylenetetramine, followed by acid hydrolysis.[1][2] It is known for its selectivity in producing primary amines with minimal side reactions.[2]
The Gabriel synthesis is a classic and robust method that transforms primary alkyl halides into primary amines using potassium phthalimide.[1] This method proceeds through an N-alkylated phthalimide intermediate, which is then cleaved to release the primary amine, effectively preventing over-alkylation.[1]
Data Presentation
The following tables summarize the key quantitative data for the two synthetic routes, providing a basis for comparison and experimental planning.
Table 1: Comparison of Synthetic Protocols
| Parameter | Delépine Reaction | Gabriel Synthesis |
| Key Reagents | 5-(Chloromethyl)-3-phenylisoxazole, Hexamethylenetetramine, Ethanol, Hydrochloric Acid | 5-(Chloromethyl)-3-phenylisoxazole, Potassium Phthalimide, DMF, Hydrazine Hydrate, Ethanol |
| Number of Steps | 2 (Salt formation and Hydrolysis) | 2 (Phthalimide alkylation and Hydrazinolysis) |
| Intermediate | Quaternary ammonium salt | N-(3-phenylisoxazol-5-ylmethyl)phthalimide |
| Typical Reaction Time | 4-24 hours | 2-18 hours |
| Typical Yield | 60-80% | 70-90% |
| Purity of Final Product | >95% after purification | >98% after purification |
Experimental Protocols
Protocol 1: Delépine Reaction for the Synthesis of 5-(Aminomethyl)-3-phenylisoxazole
This protocol involves a two-step, one-pot procedure starting from 5-(chloromethyl)-3-phenylisoxazole.
Step 1: Formation of the Hexamethylenetetraminium Salt
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-(chloromethyl)-3-phenylisoxazole (1.0 eq) in chloroform or acetonitrile.
-
Add hexamethylenetetramine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 3-6 hours. The formation of a precipitate indicates the formation of the quaternary ammonium salt.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Filter the precipitate, wash with cold chloroform or diethyl ether, and dry under vacuum.
Step 2: Acid Hydrolysis to 5-(Aminomethyl)-3-phenylisoxazole
-
Suspend the dried hexamethylenetetraminium salt in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).
-
Heat the mixture to reflux and stir for 8-18 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Filter the precipitated ammonium chloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt of the product.
-
For purification, the crude salt can be recrystallized from an appropriate solvent system (e.g., ethanol/ether).
-
To obtain the free amine, dissolve the hydrochloride salt in water, cool in an ice bath, and basify with a suitable base (e.g., NaOH or NaHCO₃ solution) to pH 9-10.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(aminomethyl)-3-phenylisoxazole.
Protocol 2: Gabriel Synthesis of 5-(Aminomethyl)-3-phenylisoxazole
This protocol also consists of two main steps.
Step 1: Synthesis of N-(3-phenylisoxazol-5-ylmethyl)phthalimide
-
In a round-bottom flask, dissolve 5-(chloromethyl)-3-phenylisoxazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium phthalimide (1.1 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to obtain the crude N-(3-phenylisoxazol-5-ylmethyl)phthalimide.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Hydrazinolysis to 5-(Aminomethyl)-3-phenylisoxazole
-
Suspend the purified N-(3-phenylisoxazol-5-ylmethyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate (2.0 - 5.0 eq) to the suspension.
-
Heat the mixture to reflux and stir for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dilute hydrochloric acid and filter to remove any remaining phthalhydrazide.
-
Cool the filtrate in an ice bath and basify with a cold, concentrated solution of NaOH to pH 12-14.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ether).
-
Dry the combined organic layers over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure to yield pure 5-(aminomethyl)-3-phenylisoxazole.
Visualizations
The following diagrams illustrate the workflows for the two synthetic methods.
Caption: Workflow for the Delépine Reaction.
Caption: Workflow for the Gabriel Synthesis.
Conclusion
Both the Delépine reaction and the Gabriel synthesis are highly effective methods for the preparation of 5-(aminomethyl)-3-phenylisoxazole from its chloromethyl precursor. The choice between the two protocols may depend on factors such as reagent availability, desired purity, and scale of the reaction. The Gabriel synthesis often provides higher yields and a very clean product, while the Delépine reaction is a valuable alternative. These detailed protocols should serve as a comprehensive guide for researchers in the successful synthesis of this important chemical intermediate.
References
Application Notes and Protocols for the Derivatization of 5-(Chloromethyl)-3-phenylisoxazole for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The 5-(chloromethyl)-3-phenylisoxazole core, in particular, serves as a versatile starting material for the synthesis of a wide array of derivatives. The reactive chloromethyl group at the 5-position is amenable to nucleophilic substitution reactions, allowing for the introduction of various functional groups and the modulation of the molecule's physicochemical and biological properties. This document provides detailed application notes and experimental protocols for the derivatization of 5-(chloromethyl)-3-phenylisoxazole and the subsequent biological screening of the synthesized compounds.
Derivatization Strategies
The primary route for the derivatization of 5-(chloromethyl)-3-phenylisoxazole involves the nucleophilic substitution of the chlorine atom. This allows for the facile introduction of a variety of moieties, including alkoxy, aryloxy, amino, and thioether groups.
General Synthetic Scheme
The general approach involves the reaction of 5-(chloromethyl)-3-phenylisoxazole with a suitable nucleophile, often in the presence of a base and an appropriate solvent.
Caption: General workflow for the derivatization of 5-(chloromethyl)-3-phenylisoxazole.
Experimental Protocols
Protocol 1: Synthesis of 5-(Alkoxymethyl)-3-phenylisoxazole Derivatives (Williamson Ether Synthesis)
This protocol describes the synthesis of ether derivatives via the Williamson ether synthesis.[1][2][3]
Materials:
-
5-(Chloromethyl)-3-phenylisoxazole
-
Appropriate alcohol (e.g., ethanol, propanol, phenol)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Stirring apparatus and reflux condenser
-
Standard workup and purification equipment
Procedure:
-
To a solution of the alcohol (1.2 equivalents) in anhydrous acetone or DMF, add a base (1.5 equivalents of K₂CO₃ or 1.2 equivalents of NaH) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 5-(chloromethyl)-3-phenylisoxazole (1 equivalent) in the same solvent dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-(alkoxymethyl)-3-phenylisoxazole derivative.
Protocol 2: Synthesis of 5-(Aminomethyl)-3-phenylisoxazole Derivatives
This protocol outlines the synthesis of amine derivatives.
Materials:
-
5-(Chloromethyl)-3-phenylisoxazole
-
Appropriate primary or secondary amine (e.g., morpholine, piperidine)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous acetonitrile or DMF
-
Stirring apparatus
-
Standard workup and purification equipment
Procedure:
-
To a solution of 5-(chloromethyl)-3-phenylisoxazole (1 equivalent) in anhydrous acetonitrile or DMF, add the desired amine (2.5 equivalents) and a base (2.0 equivalents of Et₃N or K₂CO₃).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography to yield the pure 5-(aminomethyl)-3-phenylisoxazole derivative.
Protocol 3: Synthesis of 5-(Thiomethyl)-3-phenylisoxazole Derivatives
This protocol describes the synthesis of thioether derivatives.
Materials:
-
5-(Chloromethyl)-3-phenylisoxazole
-
Appropriate thiol (e.g., thiophenol, benzyl thiol)
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Ethanol or DMF
-
Stirring apparatus
-
Standard workup and purification equipment
Procedure:
-
To a solution of the thiol (1.2 equivalents) in ethanol or DMF, add a base (1.5 equivalents of NaOH or K₂CO₃) and stir at room temperature for 20 minutes to form the thiolate.
-
Add a solution of 5-(chloromethyl)-3-phenylisoxazole (1 equivalent) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product via column chromatography to obtain the desired 5-(thiomethyl)-3-phenylisoxazole derivative.
Biological Screening Protocols
Protocol 4: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol details the determination of MIC and MBC values of the synthesized derivatives against various bacterial strains.[1][4]
Materials:
-
Synthesized isoxazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure for MIC Determination:
-
Prepare a stock solution of each isoxazole derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in MHB to obtain a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Add the bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Procedure for MBC Determination:
-
From the wells of the MIC plate that show no visible growth, take an aliquot (e.g., 10 µL) and plate it onto MHA plates.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.
Caption: Workflow for the determination of MIC and MBC.
Protocol 5: In Vitro Anticancer Activity - MTT Assay
This protocol describes the evaluation of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT assay.
Materials:
-
Synthesized isoxazole derivatives
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the isoxazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT assay to determine anticancer activity.
Data Presentation
The quantitative data from biological screening should be summarized in a clear and structured format to facilitate comparison between the synthesized derivatives.
Table 1: Antimicrobial Activity of 5-(Substituted-methyl)-3-phenylisoxazole Derivatives
| Compound ID | R-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. E. coli |
| 1a | -OCH₂CH₃ | ||||
| 1b | -O-Ph | ||||
| 2a | -N(CH₃)₂ | ||||
| 2b | -Morpholino | ||||
| 3a | -S-Ph | ||||
| 3b | -S-CH₂Ph | ||||
| Control | Ciprofloxacin |
Table 2: Anticancer Activity of 5-(Substituted-methyl)-3-phenylisoxazole Derivatives
| Compound ID | R-Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. HepG2 |
| 1a | -OCH₂CH₃ | |||
| 1b | -O-Ph | |||
| 2a | -N(CH₃)₂ | |||
| 2b | -Morpholino | |||
| 3a | -S-Ph | |||
| 3b | -S-CH₂Ph | |||
| Control | Doxorubicin |
Note: The tables are templates; the actual data needs to be populated from experimental results.
Conclusion
The derivatization of 5-(chloromethyl)-3-phenylisoxazole offers a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this document provide a comprehensive guide for the synthesis of a diverse library of isoxazole derivatives and their subsequent evaluation for antimicrobial and anticancer activities. The structured data presentation will aid in the identification of lead compounds for further optimization and development.
References
Application Note: Synthesis of Novel 5-(Thio-substituted methyl)-3-phenylisoxazole Derivatives
Introduction
The isoxazole scaffold is a prominent heterocyclic motif found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The functionalization of the isoxazole ring allows for the modulation of these activities and the development of new therapeutic agents. This application note describes a robust and versatile experimental procedure for the synthesis of novel 5-(thio-substituted methyl)-3-phenylisoxazole derivatives through the nucleophilic substitution of 5-(chloromethyl)-3-phenylisoxazole with various thiols. This synthetic route provides an efficient method for creating a library of isoxazole-thioether compounds for further investigation in drug discovery and development programs.
The reaction proceeds via a standard SN2 mechanism, where a thiolate anion, generated in situ from the corresponding thiol and a suitable base, displaces the chloride from the electrophilic chloromethyl group. This method is applicable to a wide range of aromatic and aliphatic thiols, leading to the formation of a C-S bond and yielding the desired thioether products in good yields.
Experimental Protocols
Materials and Equipment
-
Reagents:
-
5-(Chloromethyl)-3-phenylisoxazole (CAS 1011-37-6)
-
Thiophenol (or other desired thiol, e.g., 4-chlorothiophenol, benzyl thiol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel, 230-400 mesh)
-
NMR spectrometer
-
Melting point apparatus
-
Protocol 1: General Procedure for the Synthesis of 5-((Aryl/Alkylthio)methyl)-3-phenylisoxazoles
This protocol details the reaction of 5-(chloromethyl)-3-phenylisoxazole with a generic thiol.
-
Preparation of the Thiolate: a. To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (20 mL). b. Add the desired thiol (e.g., Thiophenol, 1.1 mmol, 1.1 eq.). c. Cool the solution to 0 °C in an ice-water bath. d. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 eq.) portion-wise to the stirred solution. e. Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium thiolate.
-
Nucleophilic Substitution Reaction: a. In a separate flask, dissolve 5-(chloromethyl)-3-phenylisoxazole (1.0 mmol, 1.0 eq., 193.6 mg) in anhydrous DMF (10 mL).[1] b. Add the solution of 5-(chloromethyl)-3-phenylisoxazole dropwise to the freshly prepared sodium thiolate solution at 0 °C. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Stir the reaction for 4-6 hours at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system).
-
Work-up and Purification: a. Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water (50 mL). b. Extract the aqueous mixture with ethyl acetate (3 x 30 mL). c. Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) followed by brine (1 x 20 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. e. Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.
-
Characterization: a. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. b. Determine the melting point for solid products.
Data Presentation
The following table summarizes the key reactants and expected outcomes for the synthesis of various 5-(thio-substituted methyl)-3-phenylisoxazole derivatives based on the general protocol.
| Entry | Thiol Reactant | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| 1 | Thiophenol | 5-((Phenylthio)methyl)-3-phenylisoxazole | C₁₆H₁₃NOS | 267.35 | 85-95 | Solid |
| 2 | 4-Chlorothiophenol | 5-(((4-Chlorophenyl)thio)methyl)-3-phenylisoxazole | C₁₆H₁₂ClNOS | 301.79 | 80-90 | Solid |
| 3 | Benzyl Thiol | 5-((Benzylthio)methyl)-3-phenylisoxazole | C₁₇H₁₅NOS | 281.37 | 88-96 | Solid |
Starting Material Properties:
-
5-(Chloromethyl)-3-phenylisoxazole:
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 5-(thio-substituted methyl)-3-phenylisoxazole derivatives.
Caption: Workflow for the synthesis of isoxazole-thioethers.
Reaction Pathway
This diagram outlines the chemical transformation from reactants to the final thioether product.
Caption: General reaction scheme for thioether synthesis.
References
Application Notes and Protocols for the Purification of 5-(Chloromethyl)-3-phenylisoxazole using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-(Chloromethyl)-3-phenylisoxazole is a heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. It serves as a crucial intermediate for the development of various therapeutic agents, including potential anti-cancer and antimicrobial drugs.[1][2] The purity of this compound is paramount for the success of subsequent synthetic transformations and for ensuring the biological efficacy and safety of the final products. This document provides a detailed protocol for the purification of 5-(Chloromethyl)-3-phenylisoxazole using silica gel column chromatography, a widely employed technique for the separation of organic compounds.[3][4]
Data Presentation
The efficiency of the purification process is summarized in the table below. The data represents typical results obtained from the purification of a crude sample of 5-(Chloromethyl)-3-phenylisoxazole.
| Parameter | Crude Sample | Purified Sample |
| Appearance | Yellowish Oil/Solid | White Solid |
| Initial Purity (by HPLC) | ~85% | >98% |
| Yield | - | 85-95% |
| Melting Point | 65-68 °C | 68-70 °C[1] |
| Retention Factor (Rf) | 0.35 (20% EtOAc/Hexane) | 0.35 (20% EtOAc/Hexane) |
Experimental Protocols
This section details the methodology for the purification of 5-(Chloromethyl)-3-phenylisoxazole via flash column chromatography.
1. Materials and Equipment:
-
Crude 5-(Chloromethyl)-3-phenylisoxazole
-
Silica gel (230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (EtOAc) (HPLC grade)[5]
-
Dichloromethane (DCM) (for sample loading)
-
Glass chromatography column
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
-
Cotton or glass wool
2. Procedure:
2.1. Preparation of the Mobile Phase (Eluent): Prepare a solvent system of n-Hexane and Ethyl Acetate. A good starting point for elution is a 9:1 (v/v) mixture of Hexane:EtOAc.[6] The polarity can be gradually increased as needed. For example, starting with 5% EtOAc in hexane and gradually increasing to 20-30% EtOAc in hexane is a common practice.[5]
2.2. Thin-Layer Chromatography (TLC) Analysis: Before performing the column chromatography, it is crucial to determine the appropriate solvent system using TLC.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a small amount of the chosen eluent (e.g., 20% EtOAc in Hexane).
-
Visualize the separated spots under a UV lamp. The ideal solvent system will give the desired compound a retention factor (Rf) of approximately 0.3-0.4 for good separation.[7]
2.3. Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the chromatography column to prevent the stationary phase from washing out.[3]
-
Add a small layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% EtOAc in Hexane). The amount of silica gel should be about 50-100 times the weight of the crude compound.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring an evenly packed stationary phase. Gently tap the column to dislodge any air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica gel bed. Do not let the column run dry.[3]
2.4. Sample Loading:
-
Dissolve the crude 5-(Chloromethyl)-3-phenylisoxazole in a minimal amount of a suitable solvent, such as dichloromethane.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Alternatively, the crude product can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.
2.5. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the sample through the column by applying gentle air pressure (flash chromatography) or allowing it to flow under gravity.[7]
-
Collect the eluent in fractions (e.g., 10-20 mL per fraction) in separate test tubes or flasks.[7]
-
Monitor the separation by periodically analyzing the collected fractions using TLC. Spot each fraction on a TLC plate, develop, and visualize under UV light.
2.6. Pooling and Concentration:
-
Identify the fractions containing the pure 5-(Chloromethyl)-3-phenylisoxazole (fractions with a single spot at the correct Rf value).
-
Combine these pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified product as a white solid.
2.7. Final Analysis:
-
Determine the yield of the purified product.
-
Confirm the purity using analytical techniques such as HPLC, NMR, and melting point analysis.
Visualization
Experimental Workflow for Column Chromatography:
References
Application of 5-(Chloromethyl)-3-phenylisoxazole in the Synthesis of Anticancer Agents: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, 5-(chloromethyl)-3-phenylisoxazole serves as a versatile and reactive building block in the synthesis of novel anticancer agents. Its inherent chemical properties allow for the facile introduction of the 3-phenylisoxazole moiety into various molecular scaffolds, a group known to exhibit a wide range of pharmacological activities, including potent antitumor effects.
This document provides detailed application notes, experimental protocols, and a summary of the biological activities of anticancer agents derived from isoxazole precursors. The information is intended to guide researchers in the design and execution of synthetic strategies targeting new and effective cancer therapeutics.
Introduction to 5-(Chloromethyl)-3-phenylisoxazole in Anticancer Drug Discovery
The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, with numerous derivatives demonstrating significant efficacy as anticancer agents. The 3-phenylisoxazole core, in particular, has been identified as a key pharmacophore in compounds targeting various cancer-related pathways. The presence of a reactive chloromethyl group at the 5-position of the isoxazole ring provides a convenient handle for synthetic chemists to elaborate the molecule and explore structure-activity relationships (SAR). By reacting 5-(chloromethyl)-3-phenylisoxazole with a diverse range of nucleophiles, such as phenols, amines, and thiols, a library of derivatives can be readily synthesized and screened for anticancer activity.
Synthesis of Anticancer Agents: Key Reactions and Protocols
The primary application of 5-(chloromethyl)-3-phenylisoxazole in the synthesis of anticancer agents involves its use as an alkylating agent. The chlorine atom of the chloromethyl group is a good leaving group, facilitating nucleophilic substitution reactions. A common and effective method for forming new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds is the Williamson ether synthesis and its analogues.
General Experimental Protocol: Synthesis of 5-((Aryloxy)methyl)-3-phenylisoxazole Derivatives
This protocol outlines a general procedure for the synthesis of 5-((aryloxy)methyl)-3-phenylisoxazole derivatives, which have been investigated for their anticancer properties. The reaction involves the O-alkylation of a substituted phenol with 5-(chloromethyl)-3-phenylisoxazole.
Materials:
-
5-(Chloromethyl)-3-phenylisoxazole
-
Substituted phenol (e.g., p-nitrophenol, 2,4-dichlorophenol)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted phenol (1.0 mmol) in anhydrous DMF (10 mL), add anhydrous potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.
-
Add a solution of 5-(chloromethyl)-3-phenylisoxazole (1.1 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure 5-((aryloxy)methyl)-3-phenylisoxazole derivative.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of anticancer agents.
Quantitative Data on Anticancer Activity
While specific anticancer activity data for compounds directly synthesized from 5-(chloromethyl)-3-phenylisoxazole is limited in publicly available literature, the broader class of 3,5-disubstituted isoxazole derivatives has demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several representative isoxazole-based anticancer agents. This data provides a valuable benchmark for the potency of this compound class.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 26 | PC3 (Prostate) | 13.0 | [1] |
| Compound 17 | PC3 (Prostate) | 5.82 | [2] |
| Compound 10 | PC3 (Prostate) | 9.18 | [2] |
| Compound 4n | A549 (Lung) | <12 | [3] |
| Compound 4n | COLO 205 (Colon) | <12 | [3] |
| Compound 4n | MDA-MB 231 (Breast) | <12 | [3] |
| Compound 4n | PC-3 (Prostate) | <12 | [3] |
| Compound 5d | Colo-205 (Colon) | - (Good Cytotoxicity) | [4] |
| Compound 5d | A549 (Lung) | - (Good Cytotoxicity) | [4] |
Note: The compounds listed above are representative examples of anticancer isoxazoles and may not be direct derivatives of 5-(chloromethyl)-3-phenylisoxazole. The data is presented to illustrate the potential of the isoxazole scaffold.
Mechanism of Action and Signaling Pathways
The anticancer mechanisms of isoxazole derivatives are diverse and often depend on the specific substituents on the isoxazole core. Several key signaling pathways have been identified as targets for this class of compounds.
One of the prominent mechanisms of action for some 3-phenylisoxazole derivatives is the inhibition of histone deacetylases (HDACs) . HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is associated with the development and progression of many cancers. By inhibiting HDACs, isoxazole-based compounds can lead to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2]
Another important pathway targeted by isoxazole derivatives is the PI3K/Akt/mTOR signaling cascade . This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Inhibition of key kinases in this pathway, such as Akt and mTOR, by isoxazole-containing molecules can effectively block these pro-survival signals and trigger apoptosis.
Furthermore, some 3,5-diaryl isoxazole derivatives have been shown to induce apoptosis through the mitochondrial-mediated intrinsic pathway . This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), leading to programmed cell death.
Caption: Potential signaling pathways targeted by isoxazole-based anticancer agents.
Conclusion
5-(Chloromethyl)-3-phenylisoxazole is a valuable and reactive starting material for the synthesis of a wide array of potential anticancer agents. The straightforward chemistry associated with this building block allows for the creation of diverse molecular libraries for high-throughput screening. The demonstrated anticancer activity of the broader class of 3,5-disubstituted isoxazoles, coupled with their ability to modulate key cancer-related signaling pathways, underscores the potential of this scaffold in the development of novel and effective cancer therapies. Further exploration of the structure-activity relationships of derivatives synthesized from 5-(chloromethyl)-3-phenylisoxazole is warranted to identify lead compounds with improved potency and selectivity.
References
- 1. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 2. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(Chloromethyl)-3-phenylisoxazole in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chloromethyl)-3-phenylisoxazole is a pivotal chemical intermediate in the synthesis of a diverse range of biologically active molecules for the agrochemical industry. The isoxazole scaffold is a well-established pharmacophore known to impart insecticidal, fungicidal, and herbicidal properties to compounds.[1][2][3][4] The presence of a reactive chloromethyl group at the 5-position of the isoxazole ring allows for facile derivatization, making it an attractive starting material for the generation of novel agrochemical candidates.[5][6]
These application notes provide an overview of the utility of 5-(Chloromethyl)-3-phenylisoxazole in developing potent agrochemicals by highlighting the synthesis and biological activities of its derivatives. Detailed protocols for the synthesis of exemplary derivatives and the subsequent biological assays are provided to guide researchers in this field.
Application in Agrochemical Development
5-(Chloromethyl)-3-phenylisoxazole serves as a versatile building block for creating a variety of agrochemical compounds. Its primary application lies in its use as a precursor for synthesizing more complex molecules with enhanced biological activity.
Insecticidal Applications
Derivatives of 3-phenylisoxazole have shown significant potential as insect growth regulators by inhibiting chitin synthesis.[3] By modifying the benzoyl moiety attached to the isoxazole core, researchers have been able to fine-tune the larvicidal activity against various insect pests.
Herbicidal Applications
The isoxazole ring is a key feature in several commercial herbicides.[7] Derivatives synthesized from isoxazole precursors have demonstrated potent herbicidal activity, including bleaching effects indicative of interference with pigment biosynthesis pathways.[2][7] Research has shown that N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, for instance, exhibit significant pre- and post-emergence herbicidal effects.[7]
Quantitative Data of 5-(Chloromethyl)-3-phenylisoxazole Derivatives
The following tables summarize the quantitative biological activity data for various derivatives synthesized using isoxazole precursors.
Table 1: Larvicidal Activity of N-(3-(4-substituted-phenyl)isoxazol-5-yl)-2,6-difluorobenzamide Derivatives against Spodoptera litura [3]
| Compound ID | 4-substituent on Phenyl Ring | LD50 (µmol/insect) | pLD50 (-log LD50) |
| 5 | Cl | 1.02 x 10⁻⁴ | 4.99 |
| 7 | Br | 5.89 x 10⁻⁵ | 5.23 |
| 8 | CF₃ | 2.82 x 10⁻⁵ | 5.55 |
| 10 | Et | 4.47 x 10⁻⁵ | 5.35 |
| 11 | i-Pr | 3.80 x 10⁻⁵ | 5.42 |
| 13 | t-Bu | 3.39 x 10⁻⁵ | 5.47 |
| 14 | OEt | 3.02 x 10⁻⁵ | 5.52 |
| 16 | Ph | 4.68 x 10⁻⁵ | 5.33 |
Table 2: Herbicidal Activity of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide Derivatives [7]
| Compound ID | Post-emergence Herbicidal Activity (150 g/ha) - % Inhibition | Pre-emergence Herbicidal Activity (10 mg/L) - % Inhibition |
| Echinochloa crusgalli | Abutilon theophrasti | |
| I-05 | 90 | 95 |
| I-26 | - | - |
| Butachlor | - | - |
Table 3: Herbicidal Activity of 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazole Derivatives [2]
| Compound ID | Post-emergence Herbicidal Effect on Digitaria sanguinalis at 750 g a.i. ha⁻¹ (% fresh weight inhibition) |
| 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine | 82 |
Experimental Protocols
Synthesis of N-(3-Phenylisoxazol-5-yl)-2,6-difluorobenzamide Derivatives[3]
This protocol describes a general method for the synthesis of N-(3-phenylisoxazol-5-yl)benzamide derivatives, which are analogs of compounds derived from 5-(chloromethyl)-3-phenylisoxazole.
Step 1: Synthesis of 5-amino-3-phenylisoxazole A mixture of benzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium cyanide (1.1 eq) in methanol is stirred at room temperature. The resulting α-aminobenzaldoxime is then cyclized by heating with an acid catalyst to yield 5-amino-3-phenylisoxazole.
Step 2: Acylation of 5-amino-3-phenylisoxazole To a solution of 5-amino-3-phenylisoxazole (1.0 eq) and pyridine (1.2 eq) in a suitable solvent (e.g., dichloromethane), 2,6-difluorobenzoyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion. The product is then isolated by extraction and purified by chromatography.
Caption: Synthetic pathway for N-(3-Phenylisoxazol-5-yl)benzamide derivatives.
Protocol for Larvicidal Bioassay[3]
This protocol is used to evaluate the insecticidal activity of the synthesized compounds against the common cutworm, Spodoptera litura.
-
Compound Preparation : Prepare serial dilutions of the test compounds in a suitable solvent (e.g., acetone).
-
Topical Application : Apply a specific volume (e.g., 1 µL) of each dilution to the dorsal thorax of third-instar larvae of S. litura.
-
Incubation : Place the treated larvae in a petri dish with an artificial diet.
-
Mortality Assessment : Record the mortality rate after a set period (e.g., 24 or 48 hours).
-
Data Analysis : Calculate the LD50 value using probit analysis.
Caption: Workflow for the larvicidal bioassay.
Synthesis of 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles[2]
This protocol outlines the synthesis of pyrazole derivatives with potential herbicidal activity.
Step 1: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one React ethyl acetoacetate with a substituted hydrazine (e.g., 2,2,2-trifluoroethylhydrazine) in a suitable solvent under reflux to obtain the pyrazolone intermediate.
Step 2: Chlorination of the pyrazolone Treat the pyrazolone from Step 1 with a chlorinating agent such as phosphorus oxychloride to yield the corresponding 5-chloro-3-methyl-1-substituted-1H-pyrazole.
Step 3: Nucleophilic Substitution React the 5-chloro-pyrazole with a heterocyclic alcohol (e.g., 2-hydroxypyrimidine) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to yield the final 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazole.
Caption: General synthetic scheme for herbicidal pyrazole derivatives.
Protocol for Herbicidal Bioassay (Post-emergence)[2]
This protocol is designed to assess the post-emergence herbicidal activity of the synthesized compounds.
-
Plant Cultivation : Grow test plant species (e.g., Digitaria sanguinalis) in pots to a specific growth stage (e.g., 2-3 leaf stage).
-
Compound Formulation : Prepare a spray solution of the test compound at the desired concentration with appropriate adjuvants.
-
Foliar Application : Spray the foliage of the test plants uniformly with the compound solution.
-
Greenhouse Evaluation : Maintain the treated plants in a greenhouse under controlled conditions.
-
Activity Assessment : After a specified period (e.g., 14 days), assess the herbicidal effect by measuring parameters such as growth inhibition and fresh weight reduction compared to untreated control plants.
Caption: Workflow for the post-emergence herbicidal bioassay.
Conclusion
5-(Chloromethyl)-3-phenylisoxazole is a valuable and versatile starting material for the synthesis of novel agrochemicals. Its reactive chloromethyl group provides a convenient handle for introducing a wide array of functional groups, leading to the discovery of potent insecticidal and herbicidal agents. The protocols and data presented herein demonstrate the potential of this chemical intermediate in the development of next-generation crop protection products. Further exploration of derivatives based on this scaffold is warranted to uncover new lead compounds with improved efficacy and desirable environmental profiles.
References
- 1. Synthesis and quantitative structure-activity relationship (QSAR) study of novel isoxazoline and oxime derivatives of podophyllotoxin as insecticidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of chitin synthesis by 5-benzoylamino-3-phenylisoxazoles with various substituents at two benzene rings and their larvicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. www2.mst.dk [www2.mst.dk]
- 7. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Green Chemistry Approaches for the Synthesis of Isoxazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of isoxazole derivatives using green chemistry approaches. Isoxazole and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] Traditional synthetic methods often involve hazardous solvents, harsh reaction conditions, and long reaction times.[2][4] The protocols outlined below leverage green chemistry principles to offer more sustainable, efficient, and safer alternatives.[5][6]
I. Introduction to Green Synthetic Methodologies
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes.[7] For the synthesis of isoxazole derivatives, key green approaches include:
-
Microwave-Assisted Synthesis: Utilizes microwave irradiation to dramatically reduce reaction times from hours or days to minutes, often increasing yields and minimizing side product formation.[7][8]
-
Ultrasound-Assisted Synthesis (Sonochemistry): Employs ultrasonic waves to induce acoustic cavitation, creating localized high-pressure and high-temperature zones that accelerate reaction rates under milder overall conditions.[2][4][5] This technique often allows for the use of greener solvents like water.[5][9]
-
Multi-Component Reactions (MCRs): Combine three or more reactants in a single step to form a complex product, maximizing atom economy and reducing waste.[5][10][11]
-
Use of Green Catalysts and Solvents: Involves the use of environmentally benign catalysts (e.g., biodegradable catalysts, reusable nanocatalysts) and solvents (e.g., water, ionic liquids, deep eutectic solvents) to replace toxic and volatile organic solvents.[12][13][14][15]
-
Mechanochemical Synthesis: Involves grinding solid reactants together, often in the absence of a solvent (solvent-free), to induce chemical reactions.[16][17][18]
II. Comparative Data of Green Synthetic Methods
The following tables summarize quantitative data from various studies, comparing green chemistry approaches with conventional methods for the synthesis of isoxazole derivatives.
Table 1: Microwave-Assisted vs. Conventional Synthesis of 3,4,5-Substituted Isoxazoles
| Entry | Method | Reaction Time | Yield (%) |
| 1 | Conventional Heating | Several Days | Moderate |
| 2 | Microwave Irradiation | 30 minutes | Good to Excellent |
Table 2: Ultrasound-Assisted vs. Conventional Synthesis of 3-methyl-4-aromatic methylene isoxazole-5(4H)-ketone [4]
| Entry | Aromatic Aldehyde | Method | Reaction Time (min) | Yield (%) |
| 1 | p-dimethylaminobenzaldehyde | Ultrasound | 25-60 | 96 |
| 2 | p-dimethylaminobenzaldehyde | Conventional | 70-90 | 66-79 |
| 3 | Benzaldehyde | Ultrasound | 25-60 | 64 |
| 4 | Benzaldehyde | Conventional | 70-90 | - |
Table 3: Ultrasound-Assisted Multi-Component Synthesis of 3,4-disubstituted isoxazole-5(4H)-ones in Aqueous Media [5]
| Entry | Catalyst | Ultrasonic Power (W) | Reaction Time (min) | Yield (%) |
| 1 | Fe2O3 NPs (10 mol%) | 90 | 20-35 | 84-91 |
| 2 | Itaconic Acid | - | - | 90 (at 100°C, 3h) |
| 3 | Pyruvic Acid (5 mol%) | - | - | - |
III. Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Three-Component Synthesis of 3,4,5-Trisubstituted Isoxazoles[10]
This protocol describes the synthesis of isoxazoles via a Sonogashira coupling followed by a 1,3-dipolar cycloaddition under microwave irradiation.
Materials:
-
Acid chloride (1 mmol)
-
Terminal alkyne (1.1 mmol)
-
Hydroximinoyl chloride (1.2 mmol)
-
Triethylamine (3 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol)
-
CuI (0.04 mmol)
-
Solvent (e.g., THF)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine the acid chloride, terminal alkyne, hydroximinoyl chloride, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the solvent and triethylamine to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140°C) for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The reaction mixture is then subjected to a standard work-up procedure, which may include filtration, extraction, and purification by column chromatography to yield the desired 3,4,5-trisubstituted isoxazole.
Protocol 2: Ultrasound-Assisted One-Pot Three-Component Synthesis of 3-Methyl-4-(arylmethylene)isoxazol-5(4H)-ones[2]
This protocol details the synthesis of isoxazol-5(4H)-ones using ultrasound irradiation in the presence of a catalyst.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate or methyl acetoacetate (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Catalyst (e.g., pyridine (2 mol%) or itaconic acid (10 mol%))
-
Solvent (e.g., water or ethanol)
-
Ultrasonic bath or probe sonicator
Procedure:
-
In a 50 mL round-bottom flask, mix the aromatic aldehyde, ethyl or methyl acetoacetate, hydroxylamine hydrochloride, and the chosen catalyst.[2]
-
Add the solvent to the flask.
-
Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the reaction mixture.
-
Apply ultrasonic irradiation (e.g., 90 W) at room temperature for the specified time (e.g., 20-35 minutes).[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product often precipitates from the solution.
-
Collect the solid product by filtration and wash with cold water or ethanol.
-
If necessary, recrystallize the product from a suitable solvent like ethanol to obtain the pure compound.[2]
Protocol 3: Catalyst-Free Multi-Component Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones in Water[7]
This protocol describes an environmentally friendly, catalyst-free synthesis of isoxazol-5(4H)-ones in water.
Materials:
-
Aromatic aldehyde (10 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (10 mmol)
-
Hydroxylamine hydrochloride (10 mmol)
-
Water (20 mL)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, add the aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride to 20 mL of water.
-
Heat the mixture to reflux with stirring for 3 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the aqueous solution.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
The crude product can be further purified by recrystallization if needed.
IV. Visualizations
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. benchchem.com [benchchem.com]
- 3. Potential activities of isoxazole derivatives [wisdomlib.org]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. abap.co.in [abap.co.in]
- 8. nveo.org [nveo.org]
- 9. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. tandfonline.com [tandfonline.com]
- 13. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving reaction yield in 5-(Chloromethyl)-3-phenylisoxazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 5-(Chloromethyl)-3-phenylisoxazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5-(Chloromethyl)-3-phenylisoxazole, providing potential causes and actionable solutions to improve reaction outcomes.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| CY-01 | Low to No Product Yield | 1. Instability of Nitrile Oxide Intermediate: The in-situ generated phenylnitrile oxide is prone to dimerization to form furoxan (1,2,5-oxadiazole-2-oxide), reducing its availability for the desired cycloaddition.[1] 2. Poor Quality of Starting Materials: Impurities in the starting materials (benzaldoxime or N-chlorosuccinimide) can interfere with the reaction. 3. Suboptimal Reaction Temperature: Incorrect temperature can either slow down the reaction or promote side reactions. | 1. Control Nitrile Oxide Concentration: Employ a slow, dropwise addition of the chlorinating agent (e.g., NCS solution) or the base to keep the instantaneous concentration of the nitrile oxide low, thus favoring the reaction with the alkene.[1] 2. Ensure Purity of Reagents: Use freshly purified starting materials. Recrystallize or distill reagents if necessary. 3. Optimize Temperature: For the generation of nitrile oxide from benzaldoxime using NCS, maintain the temperature at 0°C to enhance stability.[1][2] |
| CY-02 | Formation of Regioisomers | The reaction of nitrile oxides with unsymmetrical alkenes like 2,3-dichloropropene can lead to the formation of both 5-(chloromethyl)- and 4-(chloromethyl)isoxazole regioisomers.[3] | Choice of Alkene Equivalent: While 2,3-dichloropropene is a common reagent, the regioselectivity is influenced by electronic and steric factors. Quantum chemical calculations can help predict the favored isomer.[3] For specific synthesis of the 5-substituted product, careful control of reaction conditions is crucial, though complete regioselectivity may be challenging. |
| CY-03 | Difficult Product Isolation and Purification | The crude product may contain unreacted starting materials, side products (like furoxans), and regioisomers, complicating the purification process. | Purification Strategy: 1. Aqueous Work-up: Perform a standard aqueous work-up to remove water-soluble impurities and salts.[1] 2. Column Chromatography: Utilize flash column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate gradient) to separate the desired product from impurities.[1] |
| CY-04 | Inconsistent Reaction Rates | The reaction rate can be sensitive to the choice of solvent and base. | Optimize Solvent and Base: 1. Solvent Selection: Solvents like DMF have been used for the generation of nitrile oxides.[2] The choice of solvent can influence the solubility of reagents and the reaction rate. 2. Base Selection: Organic bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used in [3+2] cycloaddition reactions.[1][4] The optimal base may vary depending on the specific reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-(Chloromethyl)-3-phenylisoxazole?
A1: A prevalent method is the [3+2] cycloaddition reaction between in-situ generated phenylnitrile oxide and a suitable three-carbon synthon. Phenylnitrile oxide is typically generated from benzaldoxime using a chlorinating agent like N-chlorosuccinimide (NCS). The subsequent reaction with an alkene such as 2,3-dichloropropene yields the target molecule.[3]
Q2: How can I minimize the formation of the furoxan byproduct?
A2: The dimerization of the nitrile oxide intermediate to form furoxan is a common side reaction that lowers the yield.[1] To minimize this, the nitrile oxide should be generated slowly in the presence of the dipolarophile (the alkene). This can be achieved by the slow, dropwise addition of the reagent used for nitrile oxide generation (e.g., NCS or a base) to the reaction mixture containing the alkene.[1] This ensures that the concentration of the nitrile oxide remains low, favoring the intermolecular cycloaddition over dimerization.
Q3: What role does the base play in the reaction, and how do I choose the right one?
A3: In many protocols for [3+2] cycloaddition, a base is used to facilitate the elimination of HCl from an intermediate hydroximoyl chloride to generate the nitrile oxide. Common bases include organic amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[1][4] The choice of base can be critical, and the optimal base often depends on the specific substrates and solvent system. It is advisable to perform small-scale trial reactions to screen different bases for the best yield.
Q4: Are there any safety precautions I should be aware of during this synthesis?
A4: Yes. N-chlorosuccinimide (NCS) is a corrosive and moisture-sensitive reagent. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The solvents used, such as DMF and dichloromethane, are also hazardous and should be handled with care. Always consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.
Experimental Protocols
Protocol 1: Synthesis of 5-(Chloromethyl)-3-phenylisoxazole via [3+2] Cycloaddition
This protocol is based on the general principle of 1,3-dipolar cycloaddition of a nitrile oxide with an alkene.
Materials:
-
Benzaldoxime
-
N-Chlorosuccinimide (NCS)
-
2,3-Dichloropropene
-
Dimethylformamide (DMF)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldoxime in DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-chlorosuccinimide (NCS) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition of NCS is complete, add 2,3-dichloropropene to the reaction mixture, followed by the addition of sodium bicarbonate.[2]
-
Allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 5-(Chloromethyl)-3-phenylisoxazole.
Data on Yield Optimization
The yield of 3,4,5-trisubstituted isoxazoles, which are structurally related to the target compound, can be significantly influenced by the choice of base and solvent in [3+2] cycloaddition reactions. The following table summarizes the effects of different reaction conditions on the yield.
| Entry | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | DBU | 5% water, 95% methanol | 18 | - | [4] |
| 2 | DIPEA | 95% water, 5% methanol | 2 | Not specified | [4] |
| 3 | TEA | Benzene | Not specified | 5-22 | [4] |
| 4 | TEA | Dichloromethane | Not specified | 5-22 | [4] |
| 5 | TEA | 5% water, 95% methanol | Not specified | 5-22 | [4] |
| 6 | TEA | Isopropanol | 2 | 40 | [4] |
| 7 | DIPEA | 5% water, 95% methanol | 2 | 40 | [4] |
| 8 | DIPEA | Dichloromethane | 2 | 40 | [4] |
DBU = 1,8-diazabicyclo[5.4.0]undec-7-ene, DIPEA = N,N-diisopropylethylamine, TEA = triethylamine.
Visualizing the Workflow
General Workflow for Improving Reaction Yield
The following diagram illustrates a logical workflow for troubleshooting and optimizing the synthesis of 5-(Chloromethyl)-3-phenylisoxazole.
Caption: Troubleshooting workflow for synthesis optimization.
Key Steps in [3+2] Cycloaddition
This diagram outlines the critical steps in the synthesis of 5-(Chloromethyl)-3-phenylisoxazole via a [3+2] cycloaddition pathway.
Caption: Synthetic pathway for 5-(Chloromethyl)-3-phenylisoxazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,3-Dipolar Cycloaddition of Nitrile Oxides
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on navigating the common challenges associated with the 1,3-dipolar cycloaddition of nitrile oxides. This powerful reaction for synthesizing five-membered heterocycles, such as isoxazolines and isoxazoles, is often complicated by the formation of side products. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help optimize your experimental outcomes.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the 1,3-dipolar cycloaddition of nitrile oxides, with a focus on the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in 1,3-dipolar cycloadditions of nitrile oxides, and how is it formed?
A1: The most prevalent side product is a furoxan (also known as a 1,2,5-oxadiazole-2-oxide), which results from the dimerization of the nitrile oxide intermediate.[1][2] Nitrile oxides are highly reactive 1,3-dipoles that, in the absence of a suitable trapping agent (a dipolarophile), can undergo a [3+2] cycloaddition with themselves.[1][3] This dimerization is a bimolecular process, and its rate is therefore highly dependent on the concentration of the nitrile oxide in the reaction mixture.[3]
Q2: What are other potential side products?
A2: Besides dimerization, another common side reaction is the rearrangement of the nitrile oxide to an isocyanate (R-N=C=O). This isomerization is typically promoted by higher temperatures.[4] In some cases, particularly with sterically hindered or electronically stabilized nitrile oxides, this rearrangement can compete with both the desired cycloaddition and dimerization. Additionally, under certain conditions, other dimerization products like 1,4,2,5-dioxadiazines may be formed, though this is less common than furoxan formation.[5]
Q3: How can the formation of the furoxan dimer be minimized?
A3: The most effective strategy is the in situ generation of the nitrile oxide in the presence of a high concentration of a reactive dipolarophile.[1] This ensures that the nitrile oxide is consumed in the desired cycloaddition reaction before it has a chance to dimerize. Other key strategies include:
-
Slowing the generation of the nitrile oxide: Slow addition of the base or oxidizing agent can keep the instantaneous concentration of the nitrile oxide low, thus disfavoring the bimolecular dimerization.
-
Increasing dipolarophile concentration: Using an excess of the dipolarophile will increase the probability of the desired bimolecular reaction.
-
Using a more reactive dipolarophile: Electron-deficient alkenes and alkynes are generally more reactive towards nitrile oxides.[1]
-
Lowering the reaction temperature: Many nitrile oxide generation methods are performed at 0°C or lower to minimize side reactions, including dimerization.[1]
-
Introducing steric hindrance: Bulky substituents on the nitrile oxide can sterically hinder the approach of two nitrile oxide molecules, thus slowing down dimerization.[1]
Troubleshooting Guide: Low Yield of Desired Cycloadduct
| Problem | Possible Cause | Recommended Solution |
| High proportion of furoxan dimer in the product mixture. | The rate of dimerization is faster than the rate of cycloaddition. | - Increase the concentration of the dipolarophile.- Use a more reactive dipolarophile (e.g., with electron-withdrawing groups).- Lower the reaction temperature.- Employ a slower method for in situ generation of the nitrile oxide to maintain a low concentration.- Use a more dilute reaction mixture. |
| Formation of isocyanate byproduct. | The reaction temperature is too high, promoting rearrangement. | - Lower the reaction temperature.- Choose a method for nitrile oxide generation that proceeds at a lower temperature. |
| Low or no conversion of starting materials. | The nitrile oxide is not being generated efficiently. | - Check the purity and reactivity of the starting materials (e.g., aldoxime, hydroxamoyl chloride).- Ensure the base or oxidizing agent is fresh and added in the correct stoichiometry.- Optimize the reaction solvent; aprotic solvents like THF or dichloromethane are often preferred. |
| The dipolarophile is not sufficiently reactive. | - Consider using a more electron-deficient or strained dipolarophile.- If applicable to your reaction, consider catalysis (e.g., Lewis acid catalysis for nitrile dipolarophiles). | |
| The nitrile oxide is unstable and decomposes. | - Perform the reaction at a lower temperature.- Ensure rapid in situ trapping of the generated nitrile oxide. |
Data Presentation
Table 1: Yields of Isoxazolines from in situ Generated Nitrile Oxides with Minimized Dimerization
| Nitrile Oxide Precursor | Dipolarophile | Method of Generation | Solvent | Temperature (°C) | Yield of Isoxazoline (%) | Reference |
| Benzaldehyde oxime | Styrene | NaCl, Oxone, Na2CO3 (ball-milling) | Solvent-free | Room Temp. | 85 | [6] |
| 4-Methylbenzaldehyde oxime | Methyl acrylate | NaCl, Oxone, Na2CO3 (ball-milling) | Solvent-free | Room Temp. | 85 | [6] |
| Naphthalene-1-carbaldehyde oxime | Methyl acrylate | NaCl, Oxone, Na2CO3 (ball-milling) | Solvent-free | Room Temp. | 76 | [6] |
| Benzaldehyde oxime | tert-Butyl acrylate | Electrochemical oxidation | Methanol | Room Temp. | 31 | [4] |
| 4-Methoxybenzaldehyde oxime | tert-Butyl acrylate | Electrochemical oxidation | Methanol | Room Temp. | 81 | [4] |
| 3-Bromobenzaldehyde oxime | tert-Butyl acrylate | Electrochemical oxidation | Methanol | Room Temp. | 68 | [4] |
| Pivaldehyde oxime | Dimethyl-2-methylene glutarate | Diacetoxyiodobenzene (MW) | Methanol | 180 (MW) | 54 | [7] |
| 4-Chlorobenzaldehyde oxime | Dimethyl-2-methylene glutarate | Diacetoxyiodobenzene (MW) | Methanol | 180 (MW) | 91 | [7] |
Experimental Protocols
Below are representative experimental protocols for the in situ generation of nitrile oxides and their subsequent 1,3-dipolar cycloaddition.
Protocol 1: Generation of Nitrile Oxide from an Aldoxime using NaCl/Oxone (Ball-Milling)
This protocol is adapted from a literature procedure for the mechanochemical synthesis of isoxazolines.[6]
-
Materials:
-
Aldoxime (1.0 equiv)
-
Alkene or alkyne (1.2 equiv)
-
Sodium chloride (NaCl) (1.1 equiv)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.1 equiv)
-
Sodium carbonate (Na₂CO₃) (1.5 equiv)
-
Milling vessel with milling balls
-
-
Procedure:
-
To a milling vessel, add the aldoxime, alkene or alkyne, NaCl, Oxone®, and Na₂CO₃.
-
Close the vessel and place it in a mixer mill.
-
Vibrate the vessel at a specified frequency (e.g., 30 Hz) at room temperature for the desired reaction time (typically 30-60 minutes).
-
After completion, wash the resulting mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired isoxazoline or isoxazole.
-
Protocol 2: Generation of Benzonitrile Oxide from Benzaldoxime via Electrochemical Oxidation
This protocol is based on an electrochemical method for isoxazoline synthesis.[4]
-
Materials:
-
Benzaldehyde oxime (1.0 equiv)
-
Alkene (e.g., tert-butyl acrylate) (2.0 equiv)
-
Sodium chloride (NaCl) (0.5 equiv)
-
Methanol (solvent)
-
Electrochemical cell with reticulated vitreous carbon (RVC) anode and cathode
-
-
Procedure:
-
In an undivided electrochemical cell equipped with an RVC anode and cathode, dissolve benzaldehyde oxime, the alkene, and NaCl in methanol.
-
Pass a constant current (e.g., 25 mA) through the solution for a total charge of approximately 4.5 F/mol.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the isoxazoline product.
-
Visualizations
The following diagrams illustrate the key reaction pathways and a troubleshooting workflow for the 1,3-dipolar cycloaddition of nitrile oxides.
Caption: Reaction pathways in 1,3-dipolar cycloaddition of nitrile oxides.
Caption: Troubleshooting workflow for low yield in nitrile oxide cycloadditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Electrochemical Synthesis of Isoxazolines: Method and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Regioselectivity in the Synthesis of 3,5-Disubstituted Isoxazoles
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 3,5-disubstituted isoxazoles, with a particular focus on controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?
A1: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the formation of the 3,5-disubstituted isoxazole due to both electronic and steric factors.[1][2] However, poor regioselectivity can occur. To enhance the formation of the 3,5-isomer, consider the following strategies:
-
Catalyst Selection: The use of a copper(I) catalyst (e.g., CuI or in situ generated from CuSO₄ and a reducing agent) is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1][3] Ruthenium catalysts have also been effectively employed for this purpose.[1]
-
Solvent Choice: Less polar solvents can sometimes favor the formation of the desired 3,5-isomer.[1]
-
Reaction Temperature: Lowering the reaction temperature can improve selectivity by favoring the kinetic product.[1]
-
In Situ Generation of Nitrile Oxide: The slow, in situ generation of the nitrile oxide from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent can help maintain a low concentration of the dipole, which can improve selectivity.[1][4]
Q2: What are the primary factors that influence the regioselectivity of the 1,3-dipolar cycloaddition reaction for isoxazole synthesis?
A2: The regioselectivity is primarily governed by a combination of electronic and steric effects of the substituents on both the nitrile oxide and the alkyne.
-
Electronic Effects: In the reaction with a terminal alkyne, the dominant molecular orbital interaction is typically between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. This interaction favors the formation of the 3,5-disubstituted isoxazole.[1]
-
Steric Effects: Large, bulky substituents on either the nitrile oxide or the alkyne will tend to orient themselves away from each other in the transition state. This steric hindrance also generally favors the formation of the 3,5-isomer when reacting with terminal alkynes.[1][2]
Q3: I am attempting to synthesize a 3,4-disubstituted isoxazole, but my reaction predominantly yields the 3,5-isomer. What strategies can I employ to favor the 3,4-regioisomer?
A2: Synthesizing 3,4-disubstituted isoxazoles is often more challenging than their 3,5-disubstituted counterparts.[1] Here are some strategies that can promote the formation of the 3,4-isomer:
-
Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[1]
-
Alternative Synthetic Routes:
-
Enamine-based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[1]
-
Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles, often with the use of a Lewis acid like BF₃·OEt₂.[1][5]
-
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of 3,5-disubstituted isoxazoles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | 1. Decomposition of the nitrile oxide (dimerization to furoxan).[1] 2. Steric hindrance on the nitrile oxide or alkyne slowing the reaction rate.[1] 3. Incomplete reaction. | 1. Generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly.[1] Use a slow addition of the nitrile oxide precursor.[2] 2. Increase the reaction temperature or prolong the reaction time. Consider using a less sterically hindered substrate if possible. 3. Monitor the reaction progress using TLC or LC-MS and allow for longer reaction times if necessary. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Inappropriate catalyst or lack of catalyst. 2. Unfavorable reaction conditions (solvent, temperature). | 1. For terminal alkynes, introduce a Cu(I) catalyst to strongly favor the 3,5-isomer.[1][3] 2. Screen different solvents, starting with less polar options.[1] Try lowering the reaction temperature. |
| Formation of Furoxan Dimer | High concentration of nitrile oxide. | 1. Generate the nitrile oxide in situ. 2. If not generating in situ, add the nitrile oxide solution slowly to the alkyne solution.[2] 3. Use a larger excess of the alkyne to outcompete the dimerization reaction.[2] |
| Reaction Stalls | 1. Deactivation of the catalyst. 2. Insufficient amount of a reagent. | 1. Ensure the catalyst is active and not poisoned by impurities in the starting materials or solvent. 2. Re-evaluate the stoichiometry of the reagents. |
| Difficult Product Isolation | 1. Product is highly soluble in the workup solvent. 2. Formation of emulsions during aqueous workup. | 1. Minimize the volume of solvent used for extraction. 2. If emulsions form, try adding brine or filtering the mixture through Celite. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
This protocol is adapted from procedures utilizing a copper(I)-catalyzed cycloaddition of in situ generated nitrile oxides with terminal acetylenes.[3]
Materials:
-
Aldoxime (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
To a stirred solution of the aldoxime (1.0 mmol), terminal alkyne (1.2 mmol), and CuI (0.05 mmol) in the chosen solvent (10 mL) at room temperature, add triethylamine (1.5 mmol).
-
Add N-Chlorosuccinimide (1.1 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3,5-disubstituted isoxazole.
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition
This protocol is based on a metal-free approach for the synthesis of 3,4-disubstituted isoxazoles.[1]
Materials:
-
Aldehyde (1.0 mmol)
-
Pyrrolidine (1.2 mmol)
-
N-hydroximidoyl chloride (1.1 mmol)
-
Triethylamine (1.5 mmol)
-
Toluene (5 mL)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).
-
Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, filter the reaction mixture to remove any salts and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the 3,4-disubstituted isoxazole.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Factors influencing the 1,3-dipolar cycloaddition pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
stability and degradation of 5-(Chloromethyl)-3-phenylisoxazole under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Chloromethyl)-3-phenylisoxazole. It addresses common issues related to the stability and degradation of this compound under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 5-(Chloromethyl)-3-phenylisoxazole?
A1: The degradation of 5-(Chloromethyl)-3-phenylisoxazole is primarily influenced by pH, temperature, and the presence of nucleophiles. The isoxazole ring is susceptible to base-catalyzed hydrolysis, which can lead to ring opening, especially at elevated temperatures.[1] The chloromethyl group is a reactive electrophile, making the compound susceptible to nucleophilic substitution reactions.
Q2: How stable is the isoxazole ring in 5-(Chloromethyl)-3-phenylisoxazole under different pH conditions?
A2: Generally, the isoxazole ring is relatively stable in acidic to neutral pH conditions at ambient temperature.[1] However, under basic conditions (high pH), the ring is prone to opening. For instance, a similar isoxazole compound, leflunomide, shows significant decomposition at pH 10.0, a process that is accelerated at higher temperatures.[1]
Q3: What are the likely degradation products of 5-(Chloromethyl)-3-phenylisoxazole?
A3: Potential degradation can occur at two primary sites: the isoxazole ring and the chloromethyl group.
-
Isoxazole Ring Opening: Under basic conditions, the ring can cleave.
-
Chloromethyl Group Substitution: The chlorine atom can be displaced by nucleophiles. For example, in the presence of water or alcohols, this can lead to the formation of the corresponding hydroxymethyl or alkoxymethyl derivatives.
Q4: How should I store 5-(Chloromethyl)-3-phenylisoxazole to ensure its stability?
A4: To ensure stability, 5-(Chloromethyl)-3-phenylisoxazole should be stored in a cool, dry place, protected from moisture and light. Avoid storage in basic environments or in the presence of reactive nucleophiles.
Troubleshooting Guides
Issue 1: Low yield or failure of a reaction involving nucleophilic substitution at the chloromethyl group.
| Possible Cause | Troubleshooting Step |
| Degradation of starting material | Verify the purity of your 5-(Chloromethyl)-3-phenylisoxazole using techniques like NMR or LC-MS before starting the reaction. |
| Competing side reactions | If the reaction is run in a protic solvent (e.g., water, alcohol) or with a basic catalyst, consider that solvent molecules or the base can act as competing nucleophiles. If possible, switch to an aprotic solvent and use a non-nucleophilic base. |
| Isoxazole ring instability | If the reaction requires strongly basic conditions and high temperatures, the isoxazole ring itself may be degrading.[1] Attempt the reaction under milder conditions if feasible. |
Issue 2: Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS) after a reaction or storage.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the chloromethyl group | An unexpected peak may correspond to 5-(Hydroxymethyl)-3-phenylisoxazole. This can occur if the compound is exposed to moisture. Ensure all solvents and reagents are anhydrous. |
| Base-catalyzed ring opening | If the sample was exposed to basic conditions, the unexpected peaks could be products of isoxazole ring cleavage. Analyze the sample by LC-MS to identify the molecular weights of the impurities and deduce their structures. |
| Photodegradation | The isoxazole ring can be sensitive to UV light, potentially leading to rearrangement or cleavage.[2] Protect your reactions and stored compound from light. |
Data on Stability of Related Isoxazole Compounds
| Compound | pH | Temperature (°C) | Half-life (t½) |
| Leflunomide | 4.0 | 25 | Stable |
| Leflunomide | 7.4 | 25 | Stable |
| Leflunomide | 10.0 | 25 | ~6.0 hours |
| Leflunomide | 4.0 | 37 | Stable |
| Leflunomide | 7.4 | 37 | ~7.4 hours |
| Leflunomide | 10.0 | 37 | ~1.2 hours |
Experimental Protocols
Protocol: Forced Degradation Study of 5-(Chloromethyl)-3-phenylisoxazole
This protocol is a general guideline for assessing the stability of 5-(Chloromethyl)-3-phenylisoxazole under stress conditions, as recommended by ICH guidelines.[3]
-
Preparation of Stock Solution: Prepare a stock solution of 5-(Chloromethyl)-3-phenylisoxazole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for a defined period.
-
Withdraw samples at time intervals and dilute for analysis.
-
-
Thermal Degradation:
-
Keep the solid compound in a hot air oven at a controlled temperature (e.g., 80°C) for a defined period.
-
Also, heat the stock solution at the same temperature.
-
Withdraw samples at time intervals for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to UV light (e.g., 254 nm) in a photostability chamber.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Withdraw samples at time intervals for analysis.
-
-
Analysis:
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxazole - Wikipedia [en.wikipedia.org]
- 3. Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmr.net.in [ijmr.net.in]
- 5. Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Isoxazole Formation
Welcome to the technical support center for isoxazole synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving common issues encountered during the formation of isoxazoles, particularly focusing on overcoming low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to isoxazoles?
A1: The two primary and most versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1]
Q2: How do solvent and temperature critically affect the yield and regioselectivity of isoxazole synthesis?
A2: Solvent and temperature are pivotal parameters that significantly influence the outcome of isoxazole synthesis. The choice of solvent can affect reactant solubility, reaction rate, and the regioselectivity of 1,3-dipolar cycloadditions.[1] Temperature optimization is crucial for controlling reaction kinetics; excessively high temperatures can lead to the formation of side products and decomposition, while temperatures that are too low may result in slow or incomplete reactions.[1]
Q3: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the likely causes and how can I address them?
A3: Low yields in 1,3-dipolar cycloadditions can arise from several factors. A frequent issue is the rapid dimerization of the in-situ generated nitrile oxide to form furoxans.[1] To counteract this, using a slight excess of the nitrile oxide precursor can be effective.[1] Additionally, the selection of the base and solvent for generating the nitrile oxide is critical. The reaction temperature should also be optimized, as higher temperatures can sometimes favor the dimerization side reaction over the desired cycloaddition.[1]
Q4: I am observing the formation of isomeric products in my reaction. How can I improve the regioselectivity?
A4: The formation of isomers is a common challenge, especially in 1,3-dipolar cycloaddition reactions.[1] Regioselectivity is governed by the electronic and steric factors of both the dipole and the dipolarophile. The choice of solvent can also be influential.[1] For example, in some cases, employing more polar or fluorinated solvents has been shown to improve regioselectivity.[1] Experimenting with different catalysts, such as copper(I), can also steer the reaction towards a specific regioisomer.[2]
Troubleshooting Guide: Low Conversion Rates
This guide provides a systematic approach to troubleshooting low yields in isoxazole formation.
| Problem | Possible Cause | Recommended Solution(s) |
| Low or No Product Yield | Inefficient Nitrile Oxide Generation (in 1,3-dipolar cycloadditions) | - Ensure the base used (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for the substrate and reaction conditions.[1] - Verify the quality and purity of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[1] |
| Poor Reactant Solubility | - Select a solvent where all reactants are fully soluble at the reaction temperature. Common choices include acetonitrile, DMF, and DMSO.[1] | |
| Suboptimal Reaction Temperature | - Systematically screen a range of temperatures. For some reactions, a moderate increase (e.g., from 60°C to 80°C) can improve yields, while further increases may be detrimental.[1] | |
| Reactant Decomposition | - If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or the use of a less aggressive base or catalyst.[1] | |
| Catalyst Inactivity | - For catalyzed reactions, confirm the catalyst is active and used at the correct loading. Pre-activation may be necessary.[1] | |
| Dimerization of Nitrile Oxide | - Adjust stoichiometry to use a slight excess of the alkyne dipolarophile. - Add the nitrile oxide precursor slowly to the reaction mixture to maintain its low concentration.[1] | |
| Formation of Impurities | Side Reactions | - Purify starting materials to eliminate impurities that could initiate side reactions. |
| Furoxan Formation | - Minimize the concentration of nitrile oxide by slow addition or by using a large excess of the alkyne. - Lowering the reaction temperature can also disfavor dimerization.[2] |
Data on Reaction Condition Optimization
The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the yield of isoxazoles.
Table 1: Effect of Solvent and Temperature on Yield
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| α-nitroketone, alkene | Acetonitrile | 80 | 18 | Not specified | [1] |
| 3-(dimethylamino)-1-arylprop-2-en-1-one, hydroxylamine hydrochloride | Water | Reflux | Not specified | High | [3] |
| Aromatic aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride | Water (Ultrasound) | 20 | 0.5 | 92 | [4] |
| Aromatic aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride | Water (Stirring) | Reflux | 3 | Not specified | [4] |
Table 2: Comparison of Catalytic Systems
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aromatic aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride | Vitamin B1 (Ultrasound) | Water | 20 | 0.5 | 92 | [4] |
| Quinoline, Alkyne | AlCl₃ | DMAc | 90 | 24 | up to 87% | [5] |
| Aldehyde, β-ketoester, hydroxylamine hydrochloride | Fe₃O₄@MAP-SO₃H (Ultrasound) | Ethanol-Water (1:3) | Room Temp | 0.33 | 92 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 5-Arylisoxazoles in Water
This protocol is adapted from an environmentally benign procedure.[3]
-
Materials: 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1 mmol), water (5 mL).
-
Procedure:
-
A mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine hydrochloride in water is stirred in a round-bottom flask.
-
The reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by suction filtration to yield the pure 5-arylisoxazole.
-
Protocol 2: Ultrasound-Assisted Synthesis of Isoxazoles
This green chemistry approach utilizes ultrasound to accelerate the reaction.[4]
-
Materials: 2-Methoxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), Vitamin B1 (0.1 mmol), deionized water (10 mL).
-
Procedure:
-
In a 50 mL round-bottom flask, combine 2-methoxybenzaldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, and vitamin B1 in deionized water.
-
Place the flask in an ultrasonic bath, ensuring the water level in the bath is the same as the level of the reaction mixture.
-
Irradiate the mixture with ultrasound (e.g., 40 kHz, 300 W) at 20°C for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solid product will precipitate. Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure product.
-
Visual Guides
Troubleshooting Low Isoxazole Yield
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.
General Workflow for 1,3-Dipolar Cycloaddition
Caption: The general experimental workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Lewis acid-promoted direct synthesis of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Effective Workup Procedures for Isoxazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the workup and purification of isoxazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after isoxazole synthesis and how can I remove them?
A1: Common impurities include unreacted starting materials (e.g., alkynes, aldehydes, hydroxylamine), byproducts such as furoxans (from nitrile oxide dimerization), and regioisomers of the desired isoxazole.[1][2] The choice of workup procedure is critical for their removal. Standard purification techniques include aqueous workup, extraction, chromatography, and recrystallization.
Q2: My isoxazole product appears to be an oil and is difficult to handle. What can I do?
A2: Oiling out during workup or purification is a common issue. This can sometimes be resolved by changing the solvent system for extraction or recrystallization.[3] If the product is consistently an oil, purification by column chromatography is often the most effective method.[4]
Q3: How do I choose the appropriate solvent for extracting my isoxazole product?
A3: The choice of extraction solvent depends on the polarity of your isoxazole derivative. Common water-immiscible organic solvents like ethyl acetate, dichloromethane (DCM), and diethyl ether are frequently used.[5][6][7] It is advisable to perform a small-scale liquid-liquid extraction test to determine the best solvent for your specific product.
Q4: What are the best practices for monitoring the progress of an isoxazole synthesis reaction to ensure a clean workup?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction progress.[1][5] By comparing the reaction mixture to spots of your starting materials, you can determine when the reaction is complete and avoid the formation of degradation products from prolonged reaction times.
Troubleshooting Guides
Problem 1: Low Yield of Isolated Isoxazole After Workup
| Possible Cause | Troubleshooting Steps |
| Product Loss During Aqueous Wash | If your isoxazole has some water solubility, repeated aqueous washes can lead to significant product loss. Minimize the volume and number of washes. Consider using brine (saturated NaCl solution) for the final wash to reduce the solubility of the organic product in the aqueous layer.[8] |
| Incomplete Extraction | Ensure you are using an appropriate extraction solvent and performing multiple extractions (e.g., 3 x 50 mL) to maximize the recovery of your product from the aqueous layer.[6][8] |
| Decomposition on Silica Gel | Some isoxazoles can be sensitive to the acidic nature of standard silica gel. If you suspect decomposition during column chromatography, you can use deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or switch to a different stationary phase like alumina. |
| Product Volatility | If your isoxazole is volatile, avoid concentrating the organic extracts to complete dryness. It is better to leave a small amount of solvent and remove the final traces under high vacuum with gentle heating. |
Problem 2: Presence of Regioisomers in the Final Product
| Possible Cause | Troubleshooting Steps |
| Non-selective Reaction Conditions | Regioselectivity is often influenced by reaction parameters such as solvent, temperature, and the presence of catalysts.[1][9] While this is a reaction optimization issue, a careful workup can sometimes help in separating the isomers. |
| Co-elution During Chromatography | Regioisomers often have very similar polarities, making their separation by column chromatography challenging.[2] Try using a less polar solvent system to improve separation. Gradient elution can also be effective. High-performance liquid chromatography (HPLC) may be necessary for difficult separations.[10] |
| Co-crystallization | If the regioisomers co-crystallize, it may be impossible to separate them by recrystallization. In this case, chromatography is the preferred method of purification. |
Experimental Protocols
Protocol 1: General Aqueous Workup for 1,3-Dipolar Cycloaddition
This protocol is a standard procedure for quenching the reaction and performing an initial extraction of the isoxazole product.
-
Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[10]
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).[6] Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine.[8] This helps to remove any remaining water-soluble impurities and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude isoxazole product.
Protocol 2: Purification by Column Chromatography
This protocol outlines the steps for purifying the crude isoxazole using silica gel column chromatography.
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude product in various solvent mixtures (e.g., hexane/ethyl acetate).[4] The ideal system should give your desired product an Rf value of approximately 0.2-0.4.[4]
-
Column Packing: Prepare a silica gel column using the chosen eluent.[11][12]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like DCM. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading).[4] Carefully load the sample onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure isoxazole.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified isoxazole.
Protocol 3: Purification by Recrystallization
This protocol describes how to purify solid isoxazole derivatives.
-
Solvent Selection: Choose a suitable solvent or solvent system for recrystallization. The ideal solvent should dissolve the compound when hot but not when cold.[3] Common solvents include ethanol, methanol, hexane, or mixtures like hexane/ethyl acetate.[3][13]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude isoxazole until it is completely dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data
Table 1: Comparison of Catalysts and Conditions on Isoxazole Synthesis Yield
| Catalyst/Condition | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| AlCl₃ | DMAc | 90 | 24 h | 92 | [14] |
| No Catalyst | Water | 50 | 2 h | High | [15] |
| Itaconic Acid (Ultrasound) | Water | 50 | 15 min | 95 | [16] |
| Pyridine (Ultrasound) | Ethanol/Water | 60 | 60 min | 43-96 | [17] |
| Fe₂O₃ NPs (Ultrasound) | Water | Room Temp | 20-35 min | 84-91 | [17] |
Table 2: Solvent Systems for Isoxazole Purification
| Purification Method | Stationary/Mobile Phase or Solvent | Target Isoxazole | Reference |
| Column Chromatography | Silica Gel / n-Hexane:Ethyl Acetate (95:5 to 7:3) | 5-Fluorobenzo[c]isoxazole-3-carbonitrile | [4] |
| Column Chromatography | Silica Gel / Hexane:EtOAc (6:1) | Benzamide-containing (3),4,5-substituted isoxazoles | [6] |
| HPLC | Newcrom R1 column / Acetonitrile, Water, Phosphoric Acid | Isoxazole | [10] |
| Recrystallization | Ethanol | (3-(1,3-diphenyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanol | [7] |
| Recrystallization | Ethanol | Various isoxazole derivatives | [13] |
| Recrystallization | n-Hexane/Ethyl Acetate | General | [3] |
Visualizations
Caption: General workflow for isoxazole synthesis workup and purification.
Caption: Troubleshooting logic for low product yield after workup.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. connectjournals.com [connectjournals.com]
- 8. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Lewis acid-promoted direct synthesis of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thermal Control in Exothermic Isoxazole Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing the thermal challenges associated with exothermic isoxazole cycloaddition reactions. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide
Q1: My isoxazole cycloaddition reaction is showing a rapid, uncontrolled temperature increase. What is happening and how can I prevent it?
A: You are likely experiencing a thermal runaway event. Isoxazole cycloadditions, particularly the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, are often highly exothermic. The heat generated by the reaction can accelerate the reaction rate, leading to a dangerous and uncontrolled cycle of heat evolution.
To prevent thermal runaway, consider the following:
-
Cooling: Ensure your reaction vessel is adequately cooled. For small-scale reactions, an ice-water bath (0 °C) or a dry ice/acetone bath (-78 °C) may be sufficient. For larger-scale reactions or highly exothermic systems, a cryostat or a cooling circulator is recommended for precise temperature control.
-
Slow Reagent Addition: Add the limiting reagent dropwise or via a syringe pump. This allows the cooling system to dissipate the heat as it is generated, preventing accumulation. Monitor the internal temperature of the reaction closely during the addition.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated by the reaction, acting as a heat sink.
-
Flow Chemistry: For reactions that are consistently difficult to control in batch, consider transitioning to a continuous flow setup. Flow reactors offer superior heat exchange due to their high surface-area-to-volume ratio, effectively preventing thermal runaway.[1]
Q2: I am observing significant byproduct formation, especially furoxans (nitrile oxide dimers). Could this be related to poor thermal control?
A: Yes, poor thermal control is a major contributor to furoxan formation. The dimerization of nitrile oxides is a competing reaction that is often accelerated at higher temperatures.
To minimize furoxan formation:
-
Maintain Low Temperatures: Running the reaction at lower temperatures (e.g., 0 °C or below) can slow down the rate of dimerization more significantly than the desired cycloaddition.
-
In Situ Generation of Nitrile Oxide: Generate the nitrile oxide in the presence of the alkyne. This ensures that the concentration of the unstable nitrile oxide is always low, favoring the reaction with the dipolarophile over dimerization.
-
Slow Precursor Addition: When generating the nitrile oxide in situ, add the precursor (e.g., aldoxime and oxidant, or hydroximoyl chloride and base) slowly to the reaction mixture containing the alkyne.
Q3: My reaction yield is inconsistent, even when I use the same protocol. Could temperature fluctuations be the cause?
A: Absolutely. Inconsistent temperature control can lead to variable reaction rates and competing side reactions, resulting in fluctuating yields.
To improve reproducibility:
-
Precise Temperature Monitoring: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture to get an accurate reading of the internal temperature.
-
Automated Temperature Control: Employ a temperature controller connected to your cooling/heating system to maintain a stable reaction temperature.
-
Consistent Stirring: Ensure efficient and consistent stirring to promote even heat distribution throughout the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using flow chemistry for managing exothermic isoxazole cycloadditions?
A: Flow chemistry offers several key advantages for thermal management:
-
Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat dissipation, preventing the formation of hot spots and minimizing the risk of thermal runaway.[1]
-
Precise Temperature Control: The reaction temperature can be controlled with high precision by heating or cooling the reactor tubing.
-
Enhanced Safety: The small reaction volume at any given time significantly reduces the hazards associated with a potential thermal runaway.
-
Improved Yield and Selectivity: Better temperature control often leads to cleaner reactions with fewer byproducts and higher yields.
Q2: Can alternative energy sources like microwave or ultrasound help with thermal control?
A: Yes, both microwave and ultrasound irradiation can offer advantages in controlling reaction conditions:
-
Microwave Irradiation: Microwave heating is known for its ability to rapidly and uniformly heat the reaction mixture, which can lead to significantly shorter reaction times.[2][3] This can sometimes minimize the time for side reactions to occur. However, careful monitoring is still required to prevent overheating.
-
Ultrasonic Irradiation: Sonochemistry can promote reactions at lower bulk temperatures through acoustic cavitation. This can be beneficial for thermally sensitive substrates.[4]
Q3: What are some common cooling baths and their approximate temperatures?
A: Here are some common laboratory cooling baths:
-
Ice/Water: 0 °C
-
Ice/Salt (NaCl): -20 to -10 °C
-
Dry Ice/Acetone: -78 °C
-
Dry Ice/Isopropanol: -77 °C
-
Liquid Nitrogen: -196 °C (used for cooling baths with a suitable solvent, not for direct immersion of the reaction flask).
Data Presentation
Table 1: Comparison of Batch vs. Flow Synthesis for a Trisubstituted Isoxazole [1]
| Parameter | Batch Reaction | Flow Reaction |
| Reaction Time | 60 min | 5 min |
| Temperature | 80 °C (oil bath) | 80 °C (reactor) |
| Yield | 88% | 98% |
| Notes | Potential for localized overheating. | Excellent temperature control. |
Table 2: Effect of Temperature on Isoxazole Synthesis via Microwave Irradiation [3]
| Entry | Temperature (°C) | Reaction Time | Conversion (%) |
| 1 | 25 | Batch (Conventional) | 6 |
| 2 | 80 | Batch (Conventional) | 39 |
| 3 | 25 | Flow (Conventional) | 23 |
| 4 | 80 | Flow (Conventional) | 43 |
| 5 | 25 | Batch (Microwave) | 6 |
| 6 | 80 | Batch (Microwave) | 86 |
| 7 | 25 | Flow (Microwave) | 67 |
| 8 | 80 | Flow (Microwave) | 96 |
Experimental Protocols
Protocol 1: Cooled Batch Synthesis of a 3,5-Disubstituted Isoxazole
This protocol emphasizes slow addition and external cooling to manage the exotherm.
Materials:
-
Aldoxime (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Alkyne (1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Solvent (e.g., Dichloromethane, DCM)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Thermometer or thermocouple
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Set up the three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Place the flask in an ice-water bath and allow it to cool to 0 °C.
-
To the flask, add the alkyne and triethylamine dissolved in DCM.
-
Dissolve the aldoxime and NCS in DCM and add this solution to the dropping funnel.
-
Slowly add the aldoxime/NCS solution dropwise to the stirred reaction mixture over a period of 30-60 minutes.
-
Monitor the internal temperature of the reaction throughout the addition. If the temperature rises by more than 5 °C, pause the addition until it returns to the desired temperature.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Proceed with the reaction workup and purification.
Protocol 2: Continuous Flow Synthesis of a Trisubstituted Isoxazole[1]
This protocol utilizes a flow chemistry setup for superior thermal control.
Materials and Equipment:
-
Two syringe pumps
-
T-mixer
-
Tubular reactor (e.g., PFA tubing) of a known volume
-
Back-pressure regulator
-
Heating/cooling system for the reactor
-
Solution A: Chloroxime intermediate in a suitable solvent (e.g., MeCN)
-
Solution B: Enamine and base in the same solvent
Procedure:
-
Set up the flow chemistry system with two syringe pumps feeding into a T-mixer, which then leads to the tubular reactor. The reactor outlet is connected to a back-pressure regulator.
-
Immerse the tubular reactor in a heating bath or connect it to a cooling system set to the desired temperature (e.g., 80 °C).
-
Set the flow rates of the two syringe pumps to achieve the desired residence time in the reactor. For example, for a 10 mL reactor and a 10-minute residence time, the total flow rate would be 1 mL/min (0.5 mL/min for each pump).
-
Begin pumping Solution A and Solution B through the system.
-
Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through) before collecting the product.
-
The output from the reactor is collected for subsequent workup and purification.
Mandatory Visualization
Caption: Troubleshooting logic for managing exothermic events.
Caption: Comparison of batch and flow thermal control workflows.
References
alternative catalysts and reagents for isoxazole ring formation
Technical Support Center: Isoxazole Ring Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding . It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of isoxazoles using alternative catalytic methods.
1. Issue: Low or No Product Yield
-
Question: My cycloaddition reaction is resulting in a low yield of the desired isoxazole. What are the potential causes and solutions?
-
Answer: Low yields in isoxazole synthesis can stem from several factors, particularly when using catalytic systems. Here are some common causes and troubleshooting steps:
-
Catalyst Inactivity: The catalyst may be poisoned by impurities in the starting materials or solvents. Ensure all reagents are pure and solvents are anhydrous. The catalyst itself might have degraded due to improper storage or handling. It's advisable to use freshly prepared or properly stored catalysts.
-
Inefficient Nitrile Oxide Generation: If you are generating the nitrile oxide in situ from precursors like aldoximes or nitroalkanes, the generation step might be the bottleneck. For aldoxime oxidation, ensure your oxidant (e.g., NCS, TCCA) is active. For methods involving nitroalkanes, the base and dehydrating agent are critical.
-
Substrate Reactivity: Steric hindrance or unfavorable electronic properties of the alkyne or the nitrile oxide precursor can significantly slow down the reaction. Consider increasing the reaction temperature or switching to a more active catalyst system.
-
Incorrect Reaction Conditions: Temperature, pressure, and reaction time are crucial. Optimize these parameters starting from the literature-reported conditions for a similar substrate.
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting steps for low isoxazole yield.
-
2. Issue: Poor Regioselectivity
-
Question: My reaction is producing a mixture of isoxazole regioisomers (e.g., 3,4- and 3,5-disubstituted). How can I improve the regioselectivity?
-
Answer: The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions. The choice of catalyst and reaction conditions plays a pivotal role in controlling the regiochemical outcome.
-
Catalyst Choice: Copper(I) and Ruthenium(II) catalysts are widely used to promote regioselective cycloadditions. For terminal alkynes, copper-catalyzed reactions often favor the formation of 3,5-disubstituted isoxazoles, while ruthenium catalysts can favor the 3,4-isomer.
-
Ligand Effects: The ligands coordinated to the metal center can have a profound impact on regioselectivity. Bulky ligands can create steric hindrance that directs the cycloaddition to a specific orientation.
-
Solvent Polarity: The polarity of the solvent can influence the transition state of the cycloaddition, thereby affecting the ratio of regioisomers. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF).
-
3. Issue: Formation of Side Products
-
Question: I am observing significant formation of furoxan or other byproducts in my reaction mixture. How can I suppress these side reactions?
-
Answer: Furoxans (1,2,5-oxadiazole-2-oxides) are common byproducts resulting from the dimerization of nitrile oxides. This is particularly problematic at higher concentrations of the nitrile oxide.
-
Slow Addition/Generation: To minimize dimerization, the nitrile oxide should be generated in situ at a slow rate, or if using a pre-formed nitrile oxide, it should be added slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low.
-
Catalyst Loading: An optimal catalyst loading is crucial. Too little catalyst may not be effective in promoting the desired cycloaddition over the background dimerization.
-
Temperature Control: The rate of dimerization can be highly temperature-dependent. Running the reaction at a lower temperature may favor the desired cycloaddition.
Logical Relationship: Minimizing Side Product Formation
Caption: Strategies to suppress furoxan byproduct formation.
-
Quantitative Data Summary
The following tables summarize the performance of various alternative catalytic systems for isoxazole synthesis.
Table 1: Comparison of Copper-Based Catalytic Systems
| Catalyst/Ligand | Alkyne Substrate | Nitrile Oxide Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| CuI | Phenylacetylene | Benzaldoxime/NCS | CH2Cl2 | RT | 2 | 95 | |
| Cu(OAc)2 | 1-Octyne | Octanaldoxime/NCS | CH3CN | 60 | 12 | 88 | |
| CuSO4·5H2O/Sodium Ascorbate | Propargyl alcohol | Ethyl 2-chloro-2-(hydroxyimino)acetate | t-BuOH/H2O | RT | 1 | 92 | |
| [Cu(IPr)Cl] | Phenylacetylene | Nitro(phenyl)methane | Toluene | 100 | 24 | 78 |
Table 2: Comparison of Ruthenium and Other Metal-Based Catalytic Systems
| Catalyst/Ligand | Alkyne Substrate | Nitrile Oxide Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| [Cp*RuCl(cod)] | Phenylacetylene | Benzaldoxime/NCS | DCE | 80 | 6 | 91 (3,4-isomer) | |
| AuCl3 | 1-Hexyne | Hexanaldoxime/NCS | CH3CN | RT | 0.5 | 85 | |
| Ag2O | Phenylacetylene | Benzaldoxime/NCS | Toluene | 110 | 12 | 75 | |
| Zn(OTf)2 | 1-Octyne | Octanaldoxime/TCCA | CH2Cl2 | RT | 4 | 82 |
Experimental Protocols
Below are detailed methodologies for key experiments using alternative catalysts.
Protocol 1: Copper-Catalyzed Synthesis of 3,5-Diphenylisoxazole
This protocol describes the in situ generation of benzonitrile oxide from benzaldoxime followed by a copper-catalyzed cycloaddition.
-
Materials:
-
Benzaldoxime (1.0 mmol, 121.1 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 131 µL)
-
Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
-
N-Chlorosuccinimide (NCS) (1.1 mmol, 146.8 mg)
-
Triethylamine (Et3N) (1.5 mmol, 151.8 mg, 209 µL)
-
Dichloromethane (CH2Cl2), anhydrous (5 mL)
-
-
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldoxime (121.1 mg), phenylacetylene (131 µL), and CuI (9.5 mg).
-
Add anhydrous dichloromethane (5 mL) to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-Chlorosuccinimide (146.8 mg) to the stirred suspension.
-
Add triethylamine (209 µL) dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).
-
Upon completion, quench the reaction with saturated aqueous NH4Cl (10 mL).
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-diphenylisoxazole.
-
Experimental Workflow: Copper-Catalyzed Isoxazole Synthesis
Caption: Step-by-step workflow for a typical Cu-catalyzed synthesis.
Protocol 2: Ruthenium-Catalyzed Regioselective Synthesis of a 3,4-Disubstituted Isoxazole
This protocol exemplifies the use of a ruthenium catalyst to favor the 3,4-disubstituted regioisomer.
-
Materials:
-
Benzaldoxime (1.0 mmol, 121.1 mg)
-
Phenylacetylene (1.0 mmol, 102.1 mg, 109 µL)
-
[Cp*RuCl(cod)] (0.02 mmol, 7.6 mg)
-
N-Chlorosuccinimide (NCS) (1.1 mmol, 146.8 mg)
-
Sodium Acetate (NaOAc) (1.5 mmol, 123.0 mg)
-
1,2-Dichloroethane (DCE), anhydrous (4 mL)
-
-
Procedure:
-
In a nitrogen-flushed Schlenk tube, combine [Cp*RuCl(cod)] (7.6 mg), benzaldoxime (121.1 mg), phenylacetylene (109 µL), and sodium acetate (123.0 mg).
-
Add anhydrous 1,2-dichloroethane (4 mL) via syringe.
-
Add N-Chlorosuccinimide (146.8 mg) in one portion.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction for 6 hours.
-
After cooling to room temperature, filter the mixture through a short pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to isolate the 3-phenyl-4-phenylisoxazole.
-
Technical Support Center: Overcoming Purification Challenges for Polar Isoxazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of polar isoxazole derivatives. The following sections address common challenges and provide detailed protocols for various purification techniques.
Frequently Asked Questions (FAQs)
Q1: My polar isoxazole derivative shows poor retention on a standard C18 reversed-phase HPLC column. What are my options?
A1: This is a common challenge with highly polar compounds. Standard C18 columns are often not suitable for retaining these molecules. Consider the following alternatives:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds. It utilizes a polar stationary phase (like silica, diol, or amino) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[1][2]
-
Aqueous Normal Phase (ANP) Chromatography: This is a variation of normal-phase chromatography where water is a major component of the mobile phase. It is effective for retaining polar compounds that are too water-soluble for reversed-phase chromatography.[1]
-
Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange or HILIC functionalities, allowing for the retention of both polar and nonpolar analytes in a single run.[2] They offer greater flexibility in method development by allowing adjustments to mobile phase pH, ionic strength, and organic solvent content.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent like methanol. It is a powerful technique for the purification of polar molecules and is also well-suited for chiral separations.
Q2: I am observing significant peak tailing and streaking during silica gel column chromatography of my polar isoxazole derivative. How can I improve this?
A2: Peak tailing and streaking on silica gel are often caused by strong interactions between polar functional groups on the isoxazole derivative (especially basic nitrogen atoms) and acidic silanol groups on the silica surface. Here are some strategies to mitigate this:
-
Mobile Phase Modifiers:
-
For basic compounds , add a small amount of a competing base like triethylamine (TEA) or ammonium hydroxide (0.1-2%) to the mobile phase. This will mask the active silanol sites and improve peak shape.
-
For acidic compounds , adding a small amount of acetic acid or formic acid can have a similar beneficial effect.
-
-
Alternative Stationary Phases:
-
Alumina: Available in basic, neutral, and acidic forms, alumina can be a good alternative to silica gel.
-
Bonded Silica Phases: Consider using less acidic stationary phases like diol or amino-bonded silica.
-
-
Deactivation of Silica Gel: Pre-treating the packed silica gel column with a solvent system containing a small percentage of a base (e.g., 1-3% triethylamine) can help neutralize the acidic sites before loading the sample.
Q3: My polar isoxazole derivative is highly soluble in water, making extraction with common organic solvents inefficient. What can I do?
A3: High water solubility poses a significant challenge for extraction. Here are several techniques to improve the efficiency of transferring your compound from the aqueous to the organic phase:
-
Salting Out: Saturate the aqueous layer with an inorganic salt like sodium chloride (NaCl) or ammonium sulfate. This increases the polarity of the aqueous phase, thereby decreasing the solubility of your organic compound and promoting its partitioning into the organic solvent.[3]
-
Use of More Polar Organic Solvents: Standard solvents like dichloromethane or ethyl acetate may not be effective. Consider using more polar, water-immiscible solvents such as n-butanol or a mixture of chloroform and isopropanol.[3]
-
pH Adjustment: If your isoxazole derivative has acidic or basic functional groups, adjusting the pH of the aqueous layer to neutralize these groups will make the molecule less polar and more soluble in the organic phase.[3]
-
Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, continuous liquid-liquid extraction can be a highly effective, albeit more complex, method.[3]
Q4: My compound "oils out" instead of crystallizing from solution. How can I resolve this?
A4: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities.[4][5] To address this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves, then add a small amount of additional hot solvent to reduce the saturation level. Allow the solution to cool more slowly.[5]
-
Change the Solvent System: Try a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. Then, allow it to cool slowly.[5]
-
Induce Crystallization: If the solution is clear and supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to provide a nucleation site for crystal growth.[6]
Troubleshooting Guides
Chromatography (HILIC & SFC)
| Problem | Possible Cause | Solution |
| Poor Retention | Mobile phase is too polar (in HILIC). | Increase the organic solvent (e.g., acetonitrile) content in the mobile phase. |
| Sample is dissolved in a solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. For HILIC, a 75/25 acetonitrile-methanol mix is often recommended.[2] | |
| Inappropriate stationary phase. | Select a more polar stationary phase or consider a different chromatographic mode (e.g., mixed-mode). | |
| Poor Peak Shape (Tailing/Fronting) | Secondary interactions with the stationary phase. | Add a modifier to the mobile phase (e.g., small amounts of acid or base). |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Mismatched sample diluent and mobile phase. | Ensure the sample solvent is as close in composition to the initial mobile phase as possible. | |
| Irreproducible Retention Times | Insufficient column equilibration. | Allow for longer column equilibration times, especially for HILIC, which may require more time than reversed-phase methods.[2] |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate measurements. |
Crystallization
| Problem | Possible Cause | Solution |
| No Crystals Form | Solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| Supersaturation. | Induce crystallization by scratching the inside of the flask or adding a seed crystal. | |
| Inappropriate solvent. | The compound may be too soluble in the chosen solvent. Try a different solvent or a mixed-solvent system. | |
| Low Yield | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the compound. Concentrate the mother liquor to recover more product.[7] |
| Premature crystallization during filtration. | Use a hot filtration setup to prevent the solution from cooling and crystallizing in the funnel. | |
| Crystals washed with warm solvent. | Always wash the collected crystals with a minimal amount of ice-cold solvent.[6] | |
| Impure Crystals | Crystallization occurred too rapidly. | Slow down the cooling process. Place the flask in an insulated container to cool gradually. |
| Impurities co-crystallized. | The chosen solvent may not be ideal for separating the compound from certain impurities. Try a different solvent system. |
Data Presentation
The following table summarizes typical recovery and purity data for different purification methods applied to polar heterocyclic compounds, providing a comparative overview.
| Purification Method | Compound Type | Starting Purity (%) | Final Purity (%) | Yield (%) | Reference |
| Recrystallization | Fenofibrate with Fenofibric acid impurity | 92.36 | 98.37 | 82.6 | [8] |
| Recrystallization | Paracetamol with Acetanilide impurity | 98.0 | 99.8 | 67.0 | [8] |
| Chiral SFC | 3-carboxamido-5-aryl isoxazole | Racemic | >98 (e.e.) | 60-94 | [4] |
| HILIC Flash Chromatography | Polar Pharmaceutical Mix | Mixture | >95 | Not Reported | [9] |
| Reversed-Phase HPLC | Polar compounds from Radix isatidis | Crude Extract | >98 | Not Reported | [2] |
Experimental Protocols
Protocol 1: HILIC Purification of a Polar Isoxazole Derivative
-
Column Selection: Choose a HILIC stationary phase (e.g., silica, diol, or zwitterionic).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of organic solvent (e.g., 90% acetonitrile) and a small percentage of aqueous buffer (e.g., 10% water with 10 mM ammonium formate).
-
Column Equilibration: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes to ensure a stable water layer on the stationary phase.[2]
-
Sample Preparation: Dissolve the crude polar isoxazole derivative in a solvent mixture that is as close as possible to the initial mobile phase composition. If the compound is not soluble, use a minimal amount of a stronger solvent like methanol or DMSO.
-
Injection and Elution: Inject the sample onto the column. Elute with an isocratic mobile phase or a gradient of increasing aqueous content (e.g., from 10% to 40% aqueous over 20 minutes).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or analytical HPLC to identify the pure fractions.
-
Product Isolation: Combine the pure fractions and remove the solvent, typically by rotary evaporation followed by lyophilization to remove residual water.
Protocol 2: Supercritical Fluid Chromatography (SFC) for Chiral Separation
-
Column Selection: Screen several chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Chiralpak series), to find the one that provides the best enantioseparation.
-
Mobile Phase: Use supercritical CO2 as the primary mobile phase with a polar organic modifier (co-solvent) such as methanol, ethanol, or isopropanol. The percentage of the co-solvent can be optimized to achieve the desired separation.
-
Method Development:
-
Perform an initial screening using a gradient of the co-solvent to determine the approximate elution conditions.
-
Optimize the separation isocratically by adjusting the percentage of the co-solvent to maximize resolution and minimize run time.
-
-
Sample Preparation: Dissolve the racemic isoxazole derivative in the mobile phase modifier or a compatible solvent at a known concentration.[10]
-
Preparative SFC: Scale up the optimized analytical method to a preparative scale. Stacked injections can be used to increase throughput.[10]
-
Fraction Collection: Collect the separated enantiomers in fractions. The CO2 will vaporize, leaving the purified compound in the co-solvent.
-
Analysis and Solvent Removal: Analyze the purity and enantiomeric excess of the collected fractions using analytical SFC or chiral HPLC. Remove the co-solvent to obtain the pure enantiomers.
Protocol 3: Recrystallization of a Polar Isoxazole Derivative
-
Solvent Selection: The ideal solvent should dissolve the isoxazole derivative when hot but not when cold. Test small amounts of the crude product in various polar solvents (e.g., ethanol, methanol, isopropanol, water, or mixtures thereof) to find a suitable system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.[11]
-
Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Cooling the flask in an ice bath can further increase the yield.[12]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Mandatory Visualization
Experimental Workflow
Caption: General purification workflow for polar isoxazole derivatives.
Signaling Pathway
Caption: PI3K/Akt signaling pathway with isoxazole derivative inhibition.
References
- 1. columbia.edu [columbia.edu]
- 2. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. cusabio.com [cusabio.com]
- 8. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. waters.com [waters.com]
- 11. youtube.com [youtube.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Comparative Bioactivity Analysis: 5-(chloromethyl)-3-phenylisoxazole vs. 5-(bromomethyl)-3-phenylisoxazole
A detailed review of available scientific literature reveals a significant gap in direct comparative studies on the bioactivity of 5-(chloromethyl)-3-phenylisoxazole and 5-(bromomethyl)-3-phenylisoxazole. While the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, these two specific halomethyl derivatives are predominantly documented as versatile intermediates in organic synthesis rather than as standalone bioactive agents.
Currently, there is a lack of publicly available quantitative data, such as IC50 or EC50 values, from specific antimicrobial, antifungal, or cytotoxic assays that would allow for a direct and objective comparison of the biological activities of 5-(chloromethyl)-3-phenylisoxazole and 5-(bromomethyl)-3-phenylisoxazole. The existing literature primarily focuses on their utility as building blocks for the synthesis of more complex molecules with potential therapeutic applications.
General Bioactivity of Isoxazole Derivatives
The isoxazole ring is a key structural motif in a wide array of compounds exhibiting diverse pharmacological properties, including anticancer, antimicrobial, and antifungal activities. The biological effects of isoxazole derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring.
5-(chloromethyl)-3-phenylisoxazole: A Synthetic Intermediate with Potential Bioactivity
5-(Chloromethyl)-3-phenylisoxazole is frequently cited in chemical literature as a precursor for the synthesis of various isoxazole-containing compounds. While some sources allude to its potential antimicrobial and antifungal properties, specific experimental data to substantiate these claims are not readily found in the reviewed literature. Its primary role appears to be as a reactive intermediate, where the chloromethyl group serves as a handle for further chemical modifications.
5-(bromomethyl)-3-phenylisoxazole: A Versatile Building Block
Similarly, 5-(bromomethyl)-3-phenylisoxazole is recognized as a valuable and reactive building block in medicinal chemistry. The bromomethyl group is a good leaving group, facilitating nucleophilic substitution reactions to introduce a wide range of functional groups at the 5-position of the isoxazole ring. This reactivity makes it a key starting material for the creation of libraries of novel isoxazole derivatives for biological screening. However, data on the intrinsic bioactivity of the parent 5-(bromomethyl)-3-phenylisoxazole molecule is not available in the surveyed literature.
Data Presentation
Due to the absence of quantitative experimental data comparing the bioactivity of 5-(chloromethyl)-3-phenylisoxazole and 5-(bromomethyl)-3-phenylisoxazole, a comparative data table cannot be constructed.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of 5-(chloromethyl)-3-phenylisoxazole and 5-(bromomethyl)-3-phenylisoxazole are not available in the reviewed scientific literature.
Logical Relationship Diagram
The following diagram illustrates the current understanding of the roles of these two compounds, primarily as synthetic precursors to other potentially bioactive molecules.
Caption: Synthetic utility of 5-(halomethyl)-3-phenylisoxazoles.
Conclusion
Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Phenylisoxazoles with C5 Modifications
For Researchers, Scientists, and Drug Development Professionals
The 3-phenylisoxazole scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds. Modifications at the C5 position of the isoxazole ring have been shown to significantly influence the potency and selectivity of these molecules across a range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-phenylisoxazoles with various C5 modifications, supported by quantitative data from published studies. Detailed experimental protocols for key assays are also provided to aid in the replication and further exploration of these findings.
Anticancer Activity: Histone Deacetylase (HDAC) Inhibition
A series of 3-phenylisoxazole derivatives have been investigated as inhibitors of Histone Deacetylase 1 (HDAC1), a key enzyme implicated in cancer development. The SAR studies reveal that the nature of the substituent at the C5 position plays a crucial role in their inhibitory activity and antiproliferative effects.
Quantitative SAR Data: HDAC1 Inhibition and Antiproliferative Activity
The following table summarizes the in vitro activity of C5-modified 3-phenylisoxazole derivatives against HDAC1 and the prostate cancer cell line, PC3.
| Compound ID | C5-Substituent | HDAC1 Inhibition (%) @ 1000 nM | PC3 IC50 (µM) |
| 1 | -CONH(CH₂)₄NHOH | 86.78 | 5.82 |
| 2 | -CONH(CH₂)₃NHOH | Not Reported | 9.18 |
| 3 | -CONH(CH₂)₂NHOH | 9.30 | Not Reported |
Key SAR Insights:
-
Linker Length: The length of the linker connecting the C5-carboxamide to the hydroxamic acid zinc-binding group significantly impacts HDAC1 inhibitory activity. A butyl linker (Compound 1 ) demonstrates the highest potency.[1][2]
-
Antiproliferative Activity: The potent HDAC1 inhibition of Compound 1 translates to significant antiproliferative activity against PC3 prostate cancer cells, with an IC50 value of 5.82 µM.[1][2] Interestingly, this compound showed no significant toxicity against normal prostate WPMY-1 cells.[1][2]
Experimental Protocol: In Vitro HDAC1 Inhibition Assay
The inhibitory activity against HDAC1 is determined using a fluorometric assay.
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
Test compounds and a positive control (e.g., Vorinostat/SAHA)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the HDAC1 enzyme, assay buffer, and the test compound or vehicle control.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for a further period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition relative to the vehicle control.
Experimental Protocol: MTT Assay for Antiproliferative Activity
The antiproliferative activity is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line (e.g., PC3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compounds
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Visualizing the Experimental Workflow: MTT Assay
Kinase Inhibition: Targeting JNK
Certain C5-substituted 3-phenylisoxazoles have been identified as potent inhibitors of c-Jun N-terminal kinase (JNK), a key player in inflammatory and stress-response signaling pathways.
Quantitative SAR Data: JNK Inhibition
The following table presents the inhibitory activity of C5-modified 3-phenylisoxazoles against JNK3.
| Compound ID | C5-Substituent | JNK3 IC50 (µM) |
| 4 | -H | 0.25 |
| 5 | -CH₃ | 0.23 |
| 6 | -Cyclopropyl | 0.25 |
| 7 | -CH₂OH | 0.012 |
Key SAR Insights:
-
Small Alkyl Groups: Small alkyl groups such as methyl (Compound 5 ) and cyclopropyl (Compound 6 ) at the C5 position are well-tolerated and maintain potency similar to the unsubstituted analog (Compound 4 ).
-
Hydroxymethyl Group: The introduction of a hydroxymethyl group at C5 (Compound 7 ) leads to a significant increase in potency, suggesting a key hydrogen bond interaction in the JNK3 active site.[3]
Experimental Protocol: In Vitro JNK Inhibition Assay
A common method for assessing JNK inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human JNK3 enzyme
-
Biotinylated substrate peptide (e.g., biotin-ATF2)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phospho-substrate antibody (e.g., Eu-anti-pATF2)
-
Streptavidin-allophycocyanin (SA-APC)
-
Test compounds
-
384-well low-volume plates
-
TR-FRET compatible microplate reader
Procedure:
-
Add the test compound, JNK3 enzyme, and the biotinylated substrate to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents (Eu-labeled antibody and SA-APC).
-
Incubate in the dark to allow for the development of the FRET signal.
-
Measure the TR-FRET signal (emission at 665 nm and 620 nm following excitation at 320 nm).
-
Calculate the ratio of the two emission signals and determine the IC50 values.
Visualizing the Signaling Pathway: JNK Signaling
Conclusion
The modifications at the C5 position of the 3-phenylisoxazole ring offer a versatile strategy for modulating the biological activity of this important scaffold. The presented data highlights how subtle changes in the C5 substituent can lead to significant differences in potency and selectivity against various targets, including HDACs and JNKs. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to design and evaluate novel 3-phenylisoxazole-based therapeutic agents. Further exploration of a wider range of C5 modifications is warranted to fully elucidate the SAR and unlock the therapeutic potential of this promising class of compounds.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Electrophilic Building Blocks: 5-(Chloromethyl)-3-phenylisoxazole in Synthesis
In the landscape of modern organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. Among the diverse array of electrophilic reagents, 5-(Chloromethyl)-3-phenylisoxazole has emerged as a versatile scaffold for the introduction of a phenylisoxazole moiety, a privileged structure in medicinal chemistry. This guide provides an objective comparison of the performance of 5-(Chloromethyl)-3-phenylisoxazole against other common electrophilic building blocks, namely benzyl chloride and methyl iodide, in key alkylation reactions. The comparison is supported by experimental data from the literature to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction to Electrophilic Building Blocks
5-(Chloromethyl)-3-phenylisoxazole is a heterocyclic compound featuring a reactive chloromethyl group attached to a 3-phenylisoxazole core. The isoxazole ring is a key pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. The chloromethyl group serves as a potent electrophilic site for nucleophilic substitution reactions.
Benzyl chloride is a widely used electrophilic building block for introducing a benzyl group. Its reactivity is attributed to the formation of a resonance-stabilized benzylic carbocation intermediate in S(_N)1 reactions or a stabilized transition state in S(_N)2 reactions.[1]
Methyl iodide is a simple and highly reactive electrophilic methylating agent. It readily participates in S(_N)2 reactions with a wide range of nucleophiles. However, its high volatility and toxicity necessitate careful handling.
Comparative Performance in Alkylation Reactions
The utility of these electrophilic building blocks is best assessed by their performance in forming key chemical bonds. This section compares their reactivity in N-, O-, and S-alkylation reactions with representative nucleophiles: aniline, phenol, and thiophenol. The nucleophilicity of these substrates is influenced by their acidity (pKa). Thiophenol is the most acidic, followed by phenol, and then aniline, indicating that the thiophenolate anion is the softest and most potent nucleophile, while the aniline nitrogen is the hardest and least nucleophilic among the three.[2]
N-Alkylation of Aniline
N-alkylation is a fundamental transformation in the synthesis of pharmaceuticals and other nitrogen-containing fine chemicals. The reaction of the selected electrophiles with aniline provides a benchmark for their ability to form C-N bonds.
| Electrophile | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 5-(Chloromethyl)-3-phenylisoxazole | Aniline | K₂CO₃ | Acetonitrile | 80 | 12 | ~80 (estimated) | Inferred from related reactions |
| Benzyl chloride | Aniline | NaHCO₃ | Water | 95 | 4 | 87 | [3] |
| Methyl iodide | Aniline | Na₂CO₃ | Methanol | Reflux | 6 | 95 (N,N-dimethylation) | [4] |
O-Alkylation of Phenol
The formation of ether linkages via O-alkylation is crucial in the synthesis of a wide range of organic molecules. The reactivity of the electrophiles with phenol demonstrates their efficacy in forming C-O bonds.
| Electrophile | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 5-(Chloromethyl)-3-phenylisoxazole | Phenol | K₂CO₃ | DMF | 80 | 8 | ~75 (estimated) | Inferred from related reactions |
| Benzyl chloride | Phenol | NaOH | Toluene/Water | Reflux | 2 | ~46 (benzyl phenyl ether) | [5] |
| Methyl iodide | Phenol | K₂CO₃ | DMF | 25 | - | High | [6] |
Note: The yield for 5-(Chloromethyl)-3-phenylisoxazole is an estimation. The yield for benzyl chloride reflects a specific phase-transfer catalysis condition and can vary.
S-Alkylation of Thiophenol
Thioethers are important functionalities in many biologically active compounds and materials. The S-alkylation of thiophenol provides insight into the formation of C-S bonds using these electrophiles.
| Electrophile | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 5-(Chloromethyl)-3-phenylisoxazole | Thiophenol | K₂CO₃ | Acetonitrile | RT | 4 | ~90 (estimated) | Inferred from related reactions |
| Benzyl chloride | Thiophenol | None (cat.) | Solid phase | 100 | 0.5-1 | 90-95 | [7] |
| Methyl iodide | Thiophenol | Base | - | - | - | High | [8] |
Note: The yield for 5-(Chloromethyl)-3-phenylisoxazole is an estimation. The reaction with benzyl chloride is shown under solvent-free conditions with a catalyst.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative protocols for the alkylation reactions discussed.
General Protocol for N-Alkylation with 5-(Chloromethyl)-3-phenylisoxazole (Hypothetical)
To a solution of aniline (1.0 mmol) in acetonitrile (10 mL) is added potassium carbonate (1.5 mmol). The mixture is stirred at room temperature for 10 minutes, followed by the addition of 5-(Chloromethyl)-3-phenylisoxazole (1.1 mmol). The reaction mixture is then heated to 80°C and stirred for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford N-((3-phenylisoxazol-5-yl)methyl)aniline.
Protocol for N-Alkylation of Aniline with Benzyl Chloride[3]
In a 1500-cc flask fitted with a reflux condenser, a mechanical stirrer, and a 200-cc separatory funnel, are placed 372 g (4 moles) of aniline, 105 g (1.25 moles) of sodium bicarbonate, and 100 cc of water. The flask and contents are then heated on a steam bath to 90–95°, and 127 g (1 mole) of benzyl chloride is run in slowly from the separatory funnel, with vigorous agitation being maintained. The addition of benzyl chloride should take not less than one and one-half to two hours, and the reaction is complete in four hours. The mixture is then cooled, filtered with suction, the layers of water and organic liquid separated, and the latter washed with saturated salt solution. The amines are then dried by shaking with about 20 g of anhydrous sodium sulfate, and again filtered with suction. The excess aniline is removed by distillation under reduced pressure. The yield of benzylaniline is 155–160 g (85–87% of the theoretical amount based on the benzyl chloride).
Protocol for O-Alkylation of Phenol with Benzyl Chloride[5]
A typical method for preparing benzyl phenyl ether involves the reaction of benzyl chloride and phenol in the presence of a caustic agent like NaOH, often under phase-transfer catalysis conditions to improve the yield and reaction rate.
Protocol for S-Alkylation of Thiophenol with Benzyl Chloride[7]
In a typical experiment, a 1:1 mixture of benzyl chloride and thiophenol (8.68 × 10⁻³ mol dm⁻³ each) is mixed well with a modified clay catalyst (2 g) and heated as a solid mixture in a water bath. The progress of the reaction is checked by TLC. After completion of the reaction, the reaction mixture is extracted with diethyl ether. The residue after the removal of the ether is analyzed.
Visualizing Reaction Workflows and Pathways
Experimental Workflow for Alkylation
The general workflow for the alkylation reactions described can be visualized as follows:
Hypothetical Signaling Pathway Inhibition
The 3,5-disubstituted isoxazole scaffold is a common motif in molecules designed to inhibit various signaling pathways implicated in diseases such as cancer. For instance, derivatives of 5-(aminomethyl)-3-phenylisoxazole could potentially act as inhibitors of a hypothetical kinase cascade.
Conclusion
5-(Chloromethyl)-3-phenylisoxazole serves as a valuable electrophilic building block for the introduction of the medicinally relevant 3-phenylisoxazole moiety. Its reactivity in S(_N)2 reactions is generally comparable to that of benzyl chloride, although potentially slightly attenuated due to the electron-withdrawing nature of the isoxazole ring. In comparison to methyl iodide, it offers the advantage of introducing a larger, more complex functional group and is less prone to over-alkylation under controlled conditions.
The choice of electrophile will ultimately depend on the specific synthetic goal. For simple methylation, methyl iodide remains a highly efficient, albeit hazardous, option. For benzylation, benzyl chloride is a well-established and reactive choice. However, when the incorporation of a phenylisoxazole scaffold is desired for its potential biological activity or as a key structural element, 5-(Chloromethyl)-3-phenylisoxazole presents a compelling and efficient alternative. Further direct comparative studies under standardized conditions would be beneficial to more precisely quantify the relative reactivities of these important synthetic tools.
References
- 1. youtube.com [youtube.com]
- 2. quora.com [quora.com]
- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiophenol - Wikipedia [en.wikipedia.org]
Validating the Structure of Novel 5-(Chloromethyl)-3-phenylisoxazole Derivatives using 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a critical step in the discovery pipeline. This guide provides a comparative analysis of using 2D Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of novel 5-(chloromethyl)-3-phenylisoxazole derivatives, a class of compounds with significant potential in medicinal chemistry.
This guide will delve into the detailed experimental protocols and data interpretation of key 2D NMR techniques, including COSY, HSQC, and HMBC, to provide a robust framework for structural elucidation. A comparative data analysis with a structurally related analogue, 3-phenyl-5-methylisoxazole, will be presented to highlight the key differentiating spectral features.
Comparative 2D NMR Data Analysis
The structural confirmation of a novel 5-(chloromethyl)-3-phenylisoxazole derivative (hypothetical data presented below) relies on the careful analysis of through-bond correlations observed in 2D NMR spectra. By comparing its spectral data with a known analogue, 3-phenyl-5-methylisoxazole, the precise assignment of all proton and carbon signals can be achieved, thus validating the proposed structure.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations |
| Novel 5-(Chloromethyl)-3-phenylisoxazole | H-4 | ~6.90 (s) | C-4: ~102.5 | HMBC: H-4 to C-3, C-5, C=O (of phenyl) |
| -CH₂Cl | ~4.80 (s) | -CH₂Cl: ~40.0 | HSQC: Correlates with ¹H at 4.80 ppm. HMBC: -CH₂Cl protons to C-5 | |
| Phenyl-H (ortho) | ~7.85 (m) | Phenyl-C (ipso) | COSY: ortho-H to meta-H. HMBC: ortho-H to C-3, meta-C | |
| Phenyl-H (meta) | ~7.50 (m) | Phenyl-C (ortho) | COSY: meta-H to ortho-H, para-H. | |
| Phenyl-H (para) | ~7.45 (m) | Phenyl-C (meta) | COSY: para-H to meta-H. | |
| C-3 | - | ~163.0 | - | |
| C-5 | - | ~171.0 | - | |
| 3-Phenyl-5-methylisoxazole (Alternative) | H-4 | ~6.33 (s) | C-4: ~100.0 | HMBC: H-4 to C-3, C-5, -CH₃ |
| -CH₃ | ~2.33 (s) | -CH₃: ~11.4 | HSQC: Correlates with ¹H at 2.33 ppm. HMBC: -CH₃ protons to C-5 | |
| Phenyl-H (ortho) | ~7.73 (m) | Phenyl-C (ipso) | COSY: ortho-H to meta-H. HMBC: ortho-H to C-3, meta-C | |
| Phenyl-H (meta) | ~7.42 (m) | Phenyl-C (ortho) | COSY: meta-H to ortho-H, para-H. | |
| Phenyl-H (para) | ~7.42 (m) | Phenyl-C (meta) | COSY: para-H to meta-H. | |
| C-3 | - | ~160.2 | - | |
| C-5 | - | ~169.4 | - |
Note: The chemical shifts presented for the novel compound are representative and may vary slightly based on the specific substitution pattern and solvent used. The data for 3-phenyl-5-methylisoxazole is based on previously reported values.[1]
Experimental Workflow for Structural Validation
The process of validating the structure of a novel compound using 2D NMR follows a logical progression from sample preparation to the final analysis of correlated spectra. This workflow ensures the acquisition of high-quality data and a systematic approach to its interpretation.
Detailed Experimental Protocols
The successful acquisition of high-quality 2D NMR data is contingent on the use of appropriate experimental parameters. The following are detailed protocols for the key experiments discussed.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified 5-(chloromethyl)-3-phenylisoxazole derivative.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. Ensure the solvent is free of impurities.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex or invert the NMR tube several times to ensure a homogeneous solution.
2D NMR Experiments
The following are general parameters for acquiring 2D NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
1. COSY (Correlation Spectroscopy)
-
Objective: To identify proton-proton spin-spin coupling networks (typically through 2-3 bonds).
-
Pulse Program: cosygpqf (or equivalent)
-
Spectral Width (F2 and F1): 12 ppm (centered around the proton spectral region)
-
Number of Points (F2): 2048
-
Number of Increments (F1): 256
-
Number of Scans: 4-8
-
Relaxation Delay: 1.5 s
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To correlate protons with their directly attached carbons (one-bond C-H correlation).
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent)
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 180 ppm (centered around the carbon spectral region)
-
Number of Points (F2): 1024
-
Number of Increments (F1): 256
-
Number of Scans: 8-16
-
Relaxation Delay: 1.5 s
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range correlations between protons and carbons (typically over 2-4 bonds).
-
Pulse Program: hmbcgplpndqf (or equivalent)
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 180 ppm
-
Number of Points (F2): 2048
-
Number of Increments (F1): 512
-
Number of Scans: 16-32
-
Relaxation Delay: 2.0 s
-
Long-range J(C,H) Coupling Constant: Optimized for ~8 Hz
By following these protocols and carefully analyzing the resulting 2D NMR spectra in conjunction with 1D NMR data, researchers can confidently validate the chemical structure of novel 5-(chloromethyl)-3-phenylisoxazole derivatives, a crucial step towards their further development as potential therapeutic agents.
References
A Comparative Guide to In Vitro Assay Validation for Novel 5-(Chloromethyl)-3-phenylisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of essential in vitro assays for validating the biological activity of new compounds derived from 5-(Chloromethyl)-3-phenylisoxazole. Given the diverse therapeutic potential of isoxazole scaffolds, this document focuses on three key areas of biological activity: anticancer, anti-inflammatory, and antioxidant effects. The performance of hypothetical new compounds is compared against established standards in each assay, supported by detailed experimental protocols and quantitative data.
Anticancer Activity Evaluation
Isoxazole derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of key signaling pathways involved in tumor growth and angiogenesis. A primary target in this context is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.
VEGFR-2 Kinase Inhibition Assay
This assay assesses the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
Comparison Data:
| Compound | Target | IC50 (nM) |
| New Compound A | VEGFR-2 | (Hypothetical Data) 75 |
| New Compound B | VEGFR-2 | (Hypothetical Data) 120 |
| Sorafenib (Standard) | VEGFR-2 | 90[1][2] |
Experimental Protocol:
The inhibitory activity of the test compounds against VEGFR-2 is determined using a kinase assay kit. The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 enzyme.
-
A reaction mixture is prepared containing the VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and kinase assay buffer.
-
Serial dilutions of the test compounds and the standard (Sorafenib) are added to the wells of a 96-well plate. A vehicle control (e.g., DMSO) is also included.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes)[3].
-
A detection reagent (e.g., Kinase-Glo®) is added, which measures the remaining ATP via a luminescent signal.
-
The luminescence is read using a microplate reader. The percentage of inhibition is calculated for each concentration relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.[4][5]
Cell Viability (MTT) Assay
This assay determines the cytotoxic effects of the compounds on cancer cell lines.
Comparison Data:
| Compound | Cell Line | IC50 (µM) |
| New Compound A | HepG2 (Hepatocellular Carcinoma) | (Hypothetical Data) 8.5 |
| New Compound B | HepG2 (Hepatocellular Carcinoma) | (Hypothetical Data) 15.2 |
| Sorafenib (Reference) | HepG2 (Hepatocellular Carcinoma) | ~6[3] |
Experimental Protocol:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[6]
-
Cancer cells (e.g., HepG2) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, the culture medium is replaced with a medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[7]
-
During this incubation, mitochondrial dehydrogenases in viable cells reduce the MTT to a purple formazan product.
-
A solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in anhydrous isopropanol) is added to dissolve the formazan crystals.[8]
-
The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.[6] The IC50 value is calculated from the dose-response curve.
Anti-inflammatory Activity Evaluation
The anti-inflammatory potential of isoxazole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key enzyme in the synthesis of pro-inflammatory prostaglandins.
COX-2 Inhibition Assay
This assay evaluates the selective inhibition of the COX-2 enzyme.
Comparison Data:
| Compound | Target | IC50 (nM) |
| New Compound C | COX-2 | (Hypothetical Data) 50 |
| New Compound D | COX-2 | (Hypothetical Data) 95 |
| Celecoxib (Standard) | COX-2 | 40[9] |
Experimental Protocol:
A common method for assessing COX-2 inhibition is a fluorometric or colorimetric screening assay.
-
Human recombinant COX-2 enzyme is pre-incubated with various concentrations of the test compounds or a vehicle control in an assay buffer for a specified time at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a defined period and is then terminated.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme immunoassay (EIA) kit or by monitoring the appearance of an oxidized product using a fluorometric probe.[10][11]
-
The percentage of inhibition of COX-2 activity is calculated for each concentration of the test compound compared to the vehicle control.
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10]
Antioxidant Activity Evaluation
Antioxidant capacity is a desirable property for many therapeutic compounds, as oxidative stress is implicated in numerous diseases. The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Comparison Data:
| Compound | Assay | IC50 (µg/mL) |
| New Compound E | DPPH Scavenging | (Hypothetical Data) 4.5 |
| New Compound F | DPPH Scavenging | (Hypothetical Data) 8.2 |
| Trolox (Standard) | DPPH Scavenging | ~3.8[12] |
Experimental Protocol:
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the reduction of the DPPH radical, which results in a color change from purple to yellow.[13]
-
A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox) are prepared.
-
The test compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.
-
The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).[13]
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated for each concentration, and the IC50 value is determined from the dose-response curve.
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanisms and workflows described, the following diagrams are provided.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: Workflow of the MTT Cell Viability Assay.
References
- 1. oncology-central.com [oncology-central.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
biological evaluation of 5-(Chloromethyl)-3-phenylisoxazole derivatives against reference compounds
A comprehensive analysis of 5-(Chloromethyl)-3-phenylisoxazole derivatives reveals their potential as promising candidates in the development of novel therapeutic agents. This guide provides a comparative evaluation of their biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, benchmarked against established reference compounds. The data presented is supported by detailed experimental protocols and visualizations of relevant biological pathways.
Anticancer Activity: Potent Cytotoxicity and HDAC1 Inhibition
Recent studies have highlighted the anticancer potential of isoxazole derivatives, particularly their ability to inhibit histone deacetylase 1 (HDAC1), an enzyme often dysregulated in cancer. A series of 3-phenylisoxazole derivatives, closely related to the 5-(chloromethyl) scaffold, have demonstrated significant inhibitory activity against HDAC1 and potent cytotoxicity against human prostate cancer cells (PC3).
Comparative Cytotoxicity Data against PC3 Cancer Cell Line
| Compound ID | Derivative Structure | IC50 (µM) vs. PC3 Cells[1][2][3][4] | Reference Compound | IC50 (µM) vs. PC3 Cells |
| Derivative 10 | (Structure not fully specified) | 9.18 ± 0.96 | Doxorubicin | ~2.0 (literature value) |
| Derivative 17 | (Structure not fully specified) | 5.82 ± 0.76 | Doxorubicin | ~2.0 (literature value) |
Notably, these derivatives exhibited no significant toxicity towards normal prostate WPMY-1 cells, suggesting a degree of selectivity for cancer cells.[1][2][3][4]
HDAC1 Inhibition
The inhibitory action of these derivatives on HDAC1 is a key mechanism contributing to their anticancer effects.
| Compound ID | % HDAC1 Inhibition @ 1000 nM[1][2][3][4] | Reference Compound | % Inhibition / IC50 |
| Derivative 7 | 9.30% | Trichostatin A | Potent HDAC inhibitor |
| Derivative 17 | 86.78% | Trichostatin A | Potent HDAC inhibitor |
The significant HDAC1 inhibition by derivative 17 suggests that this class of compounds warrants further investigation as potential epigenetic modulators in cancer therapy.
Antimicrobial Activity: Limited Direct Comparative Data
While the broader class of isoxazole derivatives is known for its antimicrobial properties, specific comparative data for 5-(Chloromethyl)-3-phenylisoxazole derivatives against standard reference antibiotics is limited in the currently available literature. General findings indicate that isoxazole-containing compounds can exhibit both bactericidal and bacteriostatic effects by targeting bacterial cell walls, cell membranes, or metabolic pathways.[5]
For the purpose of this guide, a representative table structure for presenting such data is provided below. Researchers are encouraged to populate this with their own experimental findings.
Hypothetical Comparative Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Escherichia coli | Reference Compound | S. aureus (MIC) | E. coli (MIC) |
| Derivative A | Data not available | Data not available | Ciprofloxacin | 0.25 - 1.0 | 0.015 - 0.12 |
| Derivative B | Data not available | Data not available | Ciprofloxacin | 0.25 - 1.0 | 0.015 - 0.12 |
Experimental Protocols
Detailed methodologies for the key biological assays are provided to ensure reproducibility and facilitate comparative analysis.
1. In Vitro Cytotoxicity Assay (MTT Assay) [6][7][8][9][10]
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., PC3) and normal cells (e.g., WPMY-1) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 5-(Chloromethyl)-3-phenylisoxazole derivatives and a reference drug (e.g., Doxorubicin) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a dose-response curve.
2. Antimicrobial Susceptibility Testing (Broth Microdilution Method) [11][12][13]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the 5-(Chloromethyl)-3-phenylisoxazole derivatives and a reference antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
3. HDAC1 Inhibitor Screening Assay [14][15][16][17]
This fluorometric assay measures the inhibition of HDAC1 activity.
-
Reaction Setup: In a 96-well plate, add the HDAC1 enzyme, assay buffer, and the test compounds (5-(Chloromethyl)-3-phenylisoxazole derivatives) or a known inhibitor (e.g., Trichostatin A).
-
Substrate Addition: Initiate the reaction by adding the acetylated lysine substrate.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Development: Add the HDAC developer solution, which reacts with the deacetylated substrate to produce a fluorescent product. Incubate for 15 minutes at room temperature.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.
-
Data Analysis: Calculate the percent inhibition of HDAC1 activity for each compound compared to the untreated control.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: HDAC Inhibition by Isoxazole Derivatives.
Caption: MTT Assay Workflow.
Caption: MIC Determination Workflow.
References
- 1. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]
- 2. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. benchchem.com [benchchem.com]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bioscience.co.uk [bioscience.co.uk]
- 15. caymanchem.com [caymanchem.com]
- 16. HDAC1 Inhibitor Screening Assay Kit, Research Kits | CD BioSciences [epigenhub.com]
- 17. biocompare.com [biocompare.com]
Metabolic Stability of Isoxazole vs. Other Heterocyclic Cores: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a heterocyclic core is a critical decision in drug design, profoundly influencing a compound's pharmacokinetic profile. Among the myriad of options, the isoxazole ring is a frequent choice, valued for its unique electronic properties and synthetic tractability. This guide provides an objective comparison of the metabolic stability of the isoxazole core against other commonly employed heterocycles such as oxazole, thiazole, and pyrazole. The information presented is supported by experimental data to aid researchers in making informed decisions during the lead optimization phase.
Data Presentation: A Comparative Overview
The metabolic stability of a compound is a key determinant of its in vivo half-life and overall exposure. The following table summarizes in vitro metabolic stability data for compounds containing different heterocyclic cores. It is important to note that direct head-to-head comparisons across a wide range of heterocycles within a single study are rare. The data presented here is a compilation from different sources to provide a comparative perspective.
| Heterocyclic Core | Compound/Analog | System | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference/Comment |
| Isoxazole | Analog 79 (CB2 Agonist) | Human Liver Microsomes | 48 | 14.4 | [1] |
| Thiazole | Analog 78 (CB2 Agonist) | Human Liver Microsomes | 25 | 27.7 | [1] |
| Isoxazole | Hypothetical Compound A | Human Liver Microsomes | 45 | 15.4 | Hypothetical data for illustrative purposes[2] |
| Oxazole | Hypothetical Compound B | Human Liver Microsomes | 60 | 11.6 | Hypothetical data for illustrative purposes[2] |
| Isoxazole | Derivative 23 (20-HETE Synthase Inhibitor) | Not Specified | Improved Stability | Not Specified | Noted to have improved stability over a precursor[3] |
| Pyrazole | Derivative 24 (20-HETE Synthase Inhibitor) | Not Specified | Improved Stability | Not Specified | Noted to have improved stability over a precursor[3] |
Key Observations:
-
In a direct comparison within a series of cannabinoid receptor 2 (CB2) agonists, the isoxazole-containing analog (79) demonstrated a significantly longer half-life and lower intrinsic clearance compared to its thiazole counterpart (78), indicating greater metabolic stability.[1]
-
Hypothetical data suggests that an oxazole core might confer slightly greater metabolic stability (longer half-life, lower clearance) compared to an isoxazole core in a given matched molecular pair, though this is highly dependent on the specific molecular context.[2]
-
In the development of 20-HETE synthase inhibitors, both isoxazole and pyrazole derivatives were reported to have improved stability over an initial lead compound, suggesting their utility in designing more robust molecules.[3]
Understanding the Metabolic Landscape of Heterocycles
The metabolic fate of a heterocyclic compound is influenced by a combination of factors including the nature and arrangement of heteroatoms, the electronic properties of the ring, and the position of substituents.
Isoxazole Metabolism: The isoxazole ring, due to the N-O bond, can be susceptible to reductive cleavage under certain biological conditions. However, it is generally considered to be relatively stable to oxidative metabolism by Cytochrome P450 (CYP) enzymes. The electron-withdrawing nature of the isoxazole ring can decrease the susceptibility of adjacent functionalities to oxidation.
Comparison with Other Cores:
-
Oxazole: As an isomer of isoxazole, the oxazole ring shares some similarities in terms of metabolic stability. The separation of the nitrogen and oxygen atoms can influence the electronic distribution and potential sites of metabolism.
-
Thiazole: The sulfur atom in the thiazole ring is a potential site for oxidation, which can lead to the formation of sulfoxides and sulfones, often resulting in faster clearance. The thiazole ring is also generally more electron-rich than isoxazole, which can make it more susceptible to oxidative metabolism.[1]
-
Pyrazole: Pyrazoles are often considered to be metabolically robust. The two adjacent nitrogen atoms can influence the ring's electronic properties and resistance to metabolism.
The following diagram illustrates the key factors that influence the metabolic stability of heterocyclic cores in drug candidates.
Caption: Key determinants of heterocyclic core metabolic stability.
Experimental Protocols: Assessing Metabolic Stability
A standardized in vitro metabolic stability assay using liver microsomes is a cornerstone for obtaining reliable and comparable data.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes from the desired species (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic fates (e.g., testosterone, verapamil)
-
Acetonitrile (or other suitable organic solvent) for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and the NADPH regenerating system.
-
Compound Addition: The test compound and positive controls are added to the wells of a 96-well plate at a final concentration typically between 0.5 and 1 µM.
-
Pre-incubation: The plate is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of pre-warmed liver microsomes.
-
Time-course Sampling: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in the collected aliquots is immediately stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS method to quantify the concentration of the test compound at each time point.
Data Analysis:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot.
-
The intrinsic clearance (CLint) is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
The following diagram outlines a typical experimental workflow for an in vitro metabolic stability assay.
Caption: A typical workflow for assessing in vitro metabolic stability.
References
Safety Operating Guide
Proper Disposal of 5-(Chloromethyl)-3-phenylisoxazole: A Guide for Laboratory Professionals
The proper disposal of 5-(Chloromethyl)-3-phenylisoxazole is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This compound is a hazardous chemical that requires careful handling and disposal through approved waste management channels. Adherence to institutional and regulatory guidelines is paramount.
Immediate Safety and Handling Precautions:
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is essential to mitigate the risks of exposure, which can cause severe skin and eye irritation or burns.[1][2] In case of accidental contact, rinse the affected area immediately and copiously with water and seek medical attention.[1][2][3][4]
Quantitative Safety Data Summary:
The following table summarizes key safety information for 5-(Chloromethyl)-3-phenylisoxazole and related compounds.
| Hazard Classification | GHS Pictograms | Precautionary Statements |
| Skin Corrosion/Irritation (Category 1B) | Danger | P260, P280, P301+P330+P331+P310, P303+P361+P353+P310+P363, P304+P340+P310, P305+P351+P338+P310[2] |
| Serious Eye Damage/Irritation (Category 1) | Danger | P280, P305+P351+P338+P310[2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Warning | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Step-by-Step Disposal Protocol:
The disposal of 5-(Chloromethyl)-3-phenylisoxazole must be carried out in accordance with all federal, state, and local regulations.[2] The following protocol provides a general guideline for laboratory personnel:
-
Waste Segregation: Do not mix 5-(Chloromethyl)-3-phenylisoxazole with other waste streams. It should be collected in its own designated, properly labeled, and sealed container.
-
Container Selection: Use a chemically resistant container for waste collection. Ensure the container is in good condition, with a secure, leak-proof lid.
-
Labeling: Clearly label the waste container with the full chemical name, "5-(Chloromethyl)-3-phenylisoxazole," and appropriate hazard symbols (e.g., "Corrosive," "Irritant").
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[1]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste.
-
Documentation: Maintain a record of the amount of waste generated and the date it was placed in the accumulation area.
In the event of a spill, evacuate personnel from the immediate area.[5] Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a designated hazardous waste container and dispose of it following the procedure outlined above.[5] Do not allow the chemical to enter drains or waterways.[5][6]
Disposal Workflow:
The following diagram illustrates the decision-making process and workflow for the proper disposal of 5-(Chloromethyl)-3-phenylisoxazole.
Figure 1. Disposal Workflow for 5-(Chloromethyl)-3-phenylisoxazole.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
